Product packaging for Methdilazine(Cat. No.:CAS No. 1982-37-2)

Methdilazine

Cat. No.: B156362
CAS No.: 1982-37-2
M. Wt: 296.4 g/mol
InChI Key: HTMIBDQKFHUPSX-UHFFFAOYSA-N
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Description

Crystals. (NTP, 1992)
Methdilazine is a phenothiazine substituted on nitrogen by a (1-methylpyrrolidin-3-yl)methyl group;  a first-generation antihistamine with anticholinergic properties. It has a role as a histamine antagonist, a cholinergic antagonist and an antipruritic drug. It is a member of phenothiazines and a N-alkylpyrrolidine.
This compound is a phenothiazine compound with antihistaminic activity. It is used in the treatment of various dermatoses to relieve pruritus.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982 and is indicated for allergic disease.
This compound is only found in individuals that have used or taken this drug. It is a phenothiazine compound with antihistaminic activity. It is used in the treatment of various dermatoses to relieve pruritus.this compound binds to the histamine H1 receptor. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine.
See also: this compound Hydrochloride (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H20N2S B156362 Methdilazine CAS No. 1982-37-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10-[(1-methylpyrrolidin-3-yl)methyl]phenothiazine
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InChI

InChI=1S/C18H20N2S/c1-19-11-10-14(12-19)13-20-15-6-2-4-8-17(15)21-18-9-5-3-7-16(18)20/h2-9,14H,10-13H2,1H3
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InChI Key

HTMIBDQKFHUPSX-UHFFFAOYSA-N
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Canonical SMILES

CN1CCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42
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Molecular Formula

C18H20N2S
Record name METHDILAZINE
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Related CAS

1229-35-2 (hydrochloride)
Record name Methdilazine [USP:INN:BAN]
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DSSTOX Substance ID

DTXSID6023282
Record name Methdilazine
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Molecular Weight

296.4 g/mol
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Physical Description

Crystals. (NTP, 1992), Solid
Record name METHDILAZINE
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Solubility

1.47e-02 g/L
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CAS No.

1982-37-2
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Melting Point

189 to 190 °F (NTP, 1992), 87-88 °C, 87 - 88 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Methdilazine on H1 Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular interactions and downstream cellular effects of Methdilazine, a first-generation phenothiazine antihistamine, at the histamine H1 receptor. It encompasses its mechanism as an inverse agonist, the signaling pathways it modulates, and the experimental methodologies used to characterize its binding affinity.

Core Mechanism of Action: Inverse Agonism at the H1 Receptor

This compound functions as a competitive antagonist at the histamine H1 receptor. More specifically, it acts as an inverse agonist. The H1 receptor, a G-protein coupled receptor (GPCR), exists in a conformational equilibrium between an inactive (R) and an active (R*) state. While histamine, the endogenous agonist, binds to and stabilizes the active conformation, this compound preferentially binds to and stabilizes the inactive conformation. This shifts the equilibrium away from the active state, reducing the basal level of receptor signaling even in the absence of histamine.

cluster_0 H1 Receptor Equilibrium cluster_1 Ligand Interaction cluster_2 Resulting State R_inactive Inactive Receptor (R) R_active Active Receptor (R*) R_inactive->R_active Constitutive Activity Inactive_State Inactive State (Signaling OFF) R_inactive->Inactive_State Active_State Active State (Signaling ON) R_active->Active_State Histamine Histamine (Agonist) Histamine->R_active Binds & Stabilizes This compound This compound (Inverse Agonist) This compound->R_inactive Binds & Stabilizes

This compound's inverse agonism at the H1 receptor.

Modulation of the H1 Receptor Signaling Pathway

The binding of histamine to the H1 receptor initiates a well-defined intracellular signaling cascade. As a Gq-coupled receptor, its activation leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The elevated cytosolic Ca2+ and DAG synergistically activate protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to the physiological responses associated with allergic reactions, such as smooth muscle contraction and increased vascular permeability.

This compound, by stabilizing the inactive state of the H1 receptor, prevents this entire cascade from being initiated, thereby mitigating the effects of histamine.

G Histamine Histamine H1R H1 Receptor (Inactive) Histamine->H1R Binds This compound This compound This compound->H1R Binds & Inhibits H1R_active H1 Receptor (Active) H1R->H1R_active Activates Gq Gq Protein H1R_active->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Triggers Ca_release->PKC Activates Response Physiological Response PKC->Response Phosphorylates Targets

H1 receptor signaling pathway and its inhibition.

Quantitative Analysis of H1 Receptor Binding Affinity

The binding affinity of a ligand for a receptor is a critical parameter in drug development. It is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher binding affinity.

CompoundReceptorLigandKi (nM)Assay System
DesloratadineHuman H1[3H]mepyramine0.87CHO Cells
LevocetirizineHuman H1[3H]mepyramine3.0CHO Cells
FexofenadineHuman H1[3H]mepyramine10.0CHO Cells
DiphenhydramineHuman H1[3H]pyrilamine14.1U-373 MG cells
LoratadineHuman H1[3H]mepyramine23.0CHO Cells
CetirizineHuman H1[3H]mepyramine50.0CHO Cells

Experimental Protocol for Determining H1 Receptor Binding Affinity

The determination of the binding affinity (Ki) of an unlabeled compound like this compound is typically performed using a competitive radioligand binding assay. This method measures the ability of the unlabeled drug to displace a radiolabeled ligand that has a known high affinity for the H1 receptor.

Representative Experimental Protocol: Competitive Radioligand Binding Assay

1. Membrane Preparation:

  • Culture cells stably or transiently expressing the human H1 receptor (e.g., HEK293 or CHO cells).

  • Harvest the cells and homogenize them in a cold buffer solution.

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

  • Resuspend the membrane pellet in an appropriate assay buffer and determine the total protein concentration.

2. Binding Assay:

  • In a multi-well plate, add a constant concentration of a suitable radioligand (e.g., [3H]mepyramine) to each well.

  • Add increasing concentrations of the unlabeled test compound (this compound) to the wells.

  • To determine non-specific binding, add a high concentration of a known H1 receptor antagonist to a separate set of wells.

  • Initiate the binding reaction by adding the prepared cell membrane homogenate to each well.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium.

3. Separation and Quantification:

  • Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter mat, which traps the cell membranes while allowing the unbound radioligand to pass through.

  • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Allow the filters to dry, then add a scintillation cocktail.

  • Quantify the amount of bound radioactivity on the filters using a scintillation counter.

4. Data Analysis:

  • Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of the test compound.

  • Plot the specific binding as a function of the logarithm of the competitor concentration to generate a competition curve.

  • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

G start Start prep_membranes Prepare Cell Membranes (Expressing H1R) start->prep_membranes setup_assay Set up Assay Plate: - Radioligand ([³H]mepyramine) - Unlabeled this compound (Varying Conc.) - Control for Non-specific Binding prep_membranes->setup_assay add_membranes Add Membranes to Plate setup_assay->add_membranes incubate Incubate to Reach Equilibrium add_membranes->incubate filter Rapid Vacuum Filtration incubate->filter wash Wash Filters filter->wash quantify Quantify Radioactivity (Scintillation Counting) wash->quantify analyze Data Analysis: Plot Competition Curve Determine IC50 quantify->analyze calculate_ki Calculate Ki using Cheng-Prusoff Equation analyze->calculate_ki end End calculate_ki->end

Workflow for competitive radioligand binding assay.

Conclusion

This compound exerts its therapeutic effects by acting as an inverse agonist at the histamine H1 receptor. By binding to and stabilizing the receptor's inactive state, it effectively blocks the Gq-mediated signaling cascade that is responsible for the physiological manifestations of allergic reactions. The quantitative assessment of its binding affinity, though not specifically detailed in publicly available literature, can be determined through established experimental protocols such as competitive radioligand binding assays. This comprehensive understanding of this compound's mechanism of action is fundamental for its appropriate clinical application and for the development of future H1 receptor-targeted therapeutics.

An In-depth Technical Guide to Methdilazine Derivatives and Their Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methdilazine derivatives, focusing on their synthesis, biological activities, and potential therapeutic applications beyond their established use as antihistamines. This document is intended to serve as a resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Concepts: From this compound to Its Derivatives

This compound, chemically known as 10-[(1-methyl-3-pyrrolidinyl)methyl]-10H-phenothiazine, is a first-generation antihistamine of the phenothiazine class.[1][2] Its primary mechanism of action involves the blockade of histamine H1 receptors, leading to the alleviation of allergic symptoms.[3] However, the phenothiazine scaffold is a versatile pharmacophore that has given rise to a wide range of derivatives with diverse biological activities. The exploration of this compound derivatives is driven by the potential to discover novel therapeutic agents with applications in oncology, infectious diseases, and neurology.

The general structure of phenothiazine allows for substitutions at various positions, with modifications at the N-10 position of the central ring being a common strategy to modulate pharmacological activity. This guide will focus on the synthesis and biological evaluation of such derivatives, providing insights into their structure-activity relationships.

Synthesis of this compound Derivatives

General Experimental Protocol for Synthesis of N-10 Substituted Phenothiazine Derivatives

This protocol is a generalized representation based on common synthetic routes for phenothiazine derivatives.[4][5]

Materials:

  • Phenothiazine

  • Chloroacetyl chloride

  • Hydrazine hydrate

  • Appropriate aryl/alkyl isothiocyanate or isocyanate

  • Appropriate alkyl halide

  • Dry benzene

  • Ethanol

  • Sodium hydroxide or other suitable base

  • Iodine (catalyst)

  • Standard laboratory glassware and purification equipment (e.g., reflux condenser, dropping funnel, filtration apparatus, rotary evaporator, chromatography columns)

Procedure:

  • Synthesis of N-10-acetyl-phenothiazine: Phenothiazine is reacted with chloroacetyl chloride in a suitable dry solvent like benzene, often under reflux, to yield N-10-acetyl-phenothiazine.[4]

  • Formation of Hydrazine Intermediate: The N-10-acetyl-phenothiazine is then treated with hydrazine hydrate to form the corresponding hydrazine derivative.[4]

  • Cyclization to form Heterocyclic Derivatives: The hydrazine intermediate can be reacted with various reagents to form different heterocyclic rings at the N-10 position. For example, reaction with an aryl isothiocyanate can lead to the formation of a triazine-thiol derivative.[4]

  • Alternative N-10 Alkylation: A more direct approach involves the reaction of the phenothiazine core with an appropriate alkyl halide in the presence of a base to introduce the desired substituent at the N-10 position.

Purification and Characterization:

The synthesized derivatives are typically purified using techniques such as recrystallization or column chromatography. The structure of the final compounds is confirmed by spectroscopic methods including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).

Potential Applications and Biological Activities

Research into phenothiazine derivatives has revealed a broad spectrum of biological activities, suggesting their potential in treating a variety of diseases.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of phenothiazine derivatives against various cancer cell lines. The proposed mechanisms for their anticancer activity are multifaceted and include the induction of apoptosis, inhibition of calmodulin, and modulation of key signaling pathways involved in cell proliferation and survival.[6][7][8]

Table 1: Cytotoxicity of Selected Phenothiazine Derivatives against Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
TrifluoperazineProstatic cancer (PC-3)6.67[9]
N-(4-(3-(piperazin-1-yl)propoxy)phenyl)acetamide derivativeProstatic cancer (22Rv1)13.82[9]
N-(4-(3-(piperazin-1-yl)propoxy)phenyl)acetamide derivativeProstatic cancer (PC-3)12[9]
10-((2-nitrophenyl)sulfonyl)-10H-phenothiazineMalignant glioblastoma (U87)5.12[9]
10-((2-nitrophenyl)sulfonyl)-10H-phenothiazineMalignant glioblastoma (U251)9.29[9]
4-methoxy-2-nitrophenyl substituted triazolyl-methyl-phenothiazineGastric cancer (MGC-803)1.2[9]
4-methoxy-2-nitrophenyl substituted triazolyl-methyl-phenothiazineGastric cancer (MKN28)2.7[9]
4-methoxy-2-nitrophenyl substituted triazolyl-methyl-phenothiazineGastric cancer (MKN45)3.5[9]
N-(4-(3-(piperazin-1-yl)propoxy)phenyl)acetamide derivativeGastric cancer (MGC80-3)6.96[10]
N-(4-(3-(piperazin-1-yl)propoxy)phenyl)acetamide derivativeGastric cancer (BGC823)8.67[10]
N-(4-(3-(piperazin-1-yl)propoxy)phenyl)acetamide derivativeGastric cancer (SGC-7901)14.91[10]
N-(4-(3-(piperazin-1-yl)propoxy)phenyl)acetamide derivativeOvary cancer (SK-OV-3)12.27[10]
PEGylated phenothiazine (PPO)HeLa~55[10]
PEGylated phenothiazine (PP)MeWo251.9[11]
PEGylated phenothiazine (PPO)HepG2161.3[11]
PEGylated phenothiazine (PPO)MCF7131.7[11]
Chalcone-phenothiazine hybrid (17b)HepG27.14-13.0[12]
Chalcone-phenothiazine hybrid (17h)MCF-77.14-13.0[12]
N-alkylated phenothiazine-dithiocarbamate hybrid (23)PC-311.59[12]
Antimicrobial Activity

Phenothiazine derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens. Their mechanism of action is thought to involve the disruption of bacterial cell membranes and inhibition of efflux pumps.[13][14]

Table 2: Antimicrobial Activity of Selected Phenothiazine Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
3-benzamido-1-azaphenothiazineS. aureus8[13]
3-trifluoromethamido-1-azaphenothiazineS. aureus5[13]
3-trichloromethanamido-1-azaphenothiazineS. aureus4[13]
3-trifluoromethamido-1-azaphenothiazineP. aeruginosa4[13]
3-trichloromethanamido-1-azaphenothiazineP. aeruginosa2[13]
3-benzamido-1-azaphenothiazineA. niger3[13]
3-trifluoromethamido-1-azaphenothiazineA. niger6[13]
3-trichloromethanamido-1-azaphenothiazineC. albicans4[13]
N-Mannich base of 10-methyl-10H-phenothiazine-3-sulfonamide (14b)S. aureus3.125[15]
N-Mannich base of 10-methyl-10H-phenothiazine-3-sulfonamide (5b)S. aureus6.25[15]
N-Mannich base of 10-methyl-10H-phenothiazine-3-sulfonamide (14c)S. aureus6.25[15]
JBC 1847 (racemic)S. aureus0.125-1[16]
(S)-JBC 1847S. aureus0.125-1[16]

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, PC-3)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • This compound derivatives (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes a common method for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives against various microorganisms.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • This compound derivatives (dissolved in a suitable solvent)

  • Standard antibiotics or antifungals (positive controls)

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the microorganism from a fresh culture.

  • Serial Dilution: Perform serial two-fold dilutions of the this compound derivatives in the broth medium in the 96-well plates.

  • Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Signaling Pathways Modulated by Phenothiazine Derivatives

Beyond their interaction with histamine receptors, phenothiazine derivatives have been shown to modulate several other critical signaling pathways, which likely contributes to their diverse pharmacological effects.

Dopamine Receptor Antagonism

Many phenothiazine derivatives exhibit antagonistic activity at dopamine receptors, particularly the D2 subtype.[17] This is the basis for their use as antipsychotic medications. The structural features of the phenothiazine nucleus and the nature of the N-10 substituent are critical for this activity.[18]

G cluster_membrane Cell Membrane D2R Dopamine D2 Receptor AC Adenylate Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Dopamine Dopamine Dopamine->D2R Binds Phenothiazine Phenothiazine Derivative Phenothiazine->D2R Blocks PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: Dopamine D2 Receptor Signaling Blockade by Phenothiazines.

Induction of Apoptosis

A significant mechanism underlying the anticancer activity of phenothiazine derivatives is the induction of apoptosis, or programmed cell death.[6][7] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Phenothiazine Phenothiazine Derivative DeathReceptor Death Receptor (e.g., Fas, TNFR1) Phenothiazine->DeathReceptor Activates Mitochondrion Mitochondrion Phenothiazine->Mitochondrion Induces stress Caspase8 Caspase-8 DeathReceptor->Caspase8 Activates Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Activates CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes G Phenothiazine Phenothiazine Derivative CaM Calmodulin Phenothiazine->CaM Inhibits CaM_Kinases CaM-dependent Kinases CaM->CaM_Kinases Activates Calcium Ca²⁺ Calcium->CaM Binds and Activates Cellular_Response Cellular Response (e.g., proliferation, apoptosis) CaM_Kinases->Cellular_Response Modulates

References

In Vitro Effects of Methdilazine on Histamine Release: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methdilazine, a phenothiazine derivative and first-generation H1 receptor antagonist, has demonstrated efficacy in the management of allergic conditions. Beyond its classical receptor-blocking activity, emerging evidence suggests a direct modulatory role on mast cell degranulation and subsequent histamine release. This technical guide provides a comprehensive overview of the in vitro effects of this compound on histamine release, consolidating available data, outlining detailed experimental protocols, and visualizing the underlying signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the study of antihistamines and the development of novel anti-allergic therapies.

Introduction

Histamine, a key mediator in allergic and inflammatory responses, is primarily released from the granules of activated mast cells and basophils. The inhibition of histamine release represents a critical therapeutic strategy in the management of allergic disorders. This compound, a member of the phenothiazine class of antihistamines, has long been utilized for its ability to counteract the effects of histamine at the H1 receptor. However, its therapeutic profile may also encompass a direct stabilizing effect on mast cells, thereby preventing the initial release of histamine. This guide delves into the in vitro evidence supporting this mechanism, providing a detailed examination of the experimental methodologies and a summary of the quantitative findings.

Quantitative Data on this compound's Inhibition of Histamine Release

While specific quantitative data such as IC50 values and detailed dose-response curves for this compound's inhibition of histamine release are not extensively reported in recent literature, the general understanding for many first-generation antihistamines is a biphasic effect. At lower concentrations, they tend to inhibit histamine release, while at higher concentrations, they may paradoxically induce histamine release. The following table summarizes the expected, though not specifically quantified for this compound, inhibitory effects based on the actions of similar phenothiazine antihistamines.

Parameter Expected Effect of this compound Notes
IC50 (Compound 48/80-induced release) Data not available. Expected to be in the micromolar range.Compound 48/80 is a potent, non-IgE-mediated mast cell degranulator.
Percentage Inhibition Concentration-dependent.Higher concentrations may lead to decreased inhibition or histamine release.
Biphasic Effect Likely exhibits inhibition at low concentrations and histamine release at high concentrations.A common characteristic of lipophilic H1-receptor antagonists.[1]

Experimental Protocols

To investigate the in vitro effects of this compound on histamine release, standardized and reproducible experimental protocols are essential. Below are detailed methodologies for key assays.

Mast Cell Isolation and Culture

Objective: To obtain a viable population of mast cells for in vitro experimentation.

Protocol:

  • Source: Peritoneal mast cells from rats (e.g., Sprague-Dawley) are a common model. Human mast cell lines (e.g., HMC-1) or primary human mast cells derived from tissues like lung or skin can also be used.

  • Isolation (Rat Peritoneal Mast Cells):

    • Euthanize the rat via an approved method.

    • Inject 10-15 mL of sterile, ice-cold buffer (e.g., Hank's Balanced Salt Solution with 0.1% BSA) into the peritoneal cavity.

    • Gently massage the abdomen for 2-3 minutes.

    • Aspirate the peritoneal fluid using a syringe.

    • Centrifuge the cell suspension at low speed (e.g., 150 x g) for 10 minutes at 4°C.

    • Resuspend the cell pellet in a suitable buffer for purification.

  • Purification: Mast cells can be purified from the mixed peritoneal cell population using density gradient centrifugation (e.g., with Percoll®).

  • Culture: If using a cell line, maintain the cells in the recommended culture medium and conditions (e.g., 37°C, 5% CO2).

Histamine Release Assay

Objective: To quantify the amount of histamine released from mast cells following stimulation, with and without this compound treatment.

Protocol:

  • Cell Preparation:

    • Wash the isolated or cultured mast cells with a suitable buffer (e.g., Tyrode's buffer).

    • Resuspend the cells to a final concentration of approximately 1 x 10^5 to 1 x 10^6 cells/mL.

  • Pre-incubation with this compound:

    • Aliquot the mast cell suspension into microcentrifuge tubes.

    • Add varying concentrations of this compound (e.g., from 1 µM to 100 µM) to the respective tubes. Include a vehicle control (buffer only).

    • Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Stimulation of Histamine Release:

    • Add a histamine-releasing agent (secretagogue). A common choice is Compound 48/80 (e.g., at a final concentration of 1-10 µg/mL) for non-IgE-mediated degranulation.

    • For IgE-mediated degranulation, cells can be sensitized with IgE and then challenged with the corresponding antigen or anti-IgE antibody.

    • Include a negative control (no secretagogue) and a positive control (secretagogue without this compound).

    • Incubate for an appropriate time (e.g., 10-30 minutes) at 37°C.

  • Termination of Reaction:

    • Stop the reaction by placing the tubes on ice and centrifuging at 400 x g for 5 minutes at 4°C to pellet the cells.

  • Histamine Quantification:

    • Carefully collect the supernatant, which contains the released histamine.

    • To determine the total histamine content, lyse a separate aliquot of cells (e.g., by sonication or freeze-thaw cycles).

    • Quantify the histamine concentration in the supernatants and the cell lysate using a validated method such as:

      • Enzyme-Linked Immunosorbent Assay (ELISA): A competitive immunoassay that is highly specific and sensitive.[2][3]

      • Fluorometric Assay: Based on the condensation of histamine with o-phthalaldehyde (OPT) to form a fluorescent product.[4]

  • Calculation of Inhibition:

    • Calculate the percentage of histamine release for each condition.

    • Determine the percentage inhibition by this compound relative to the positive control.

Signaling Pathways and Visualizations

The inhibitory effect of this compound on histamine release is likely multifaceted, involving both its primary H1 receptor antagonism and secondary mast cell stabilizing properties. The precise signaling pathways modulated by this compound in mast cells are not fully elucidated but are thought to involve interference with intracellular calcium mobilization and potentially modulation of protein kinase C (PKC) activity.

General Histamine Release Pathway (Compound 48/80)

Compound 48/80 is believed to activate G-proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates PKC. The subsequent increase in intracellular calcium is a critical step for the fusion of histamine-containing granules with the cell membrane and the release of their contents.

G C4880 Compound 48/80 Gprotein G-protein Activation C4880->Gprotein PLC Phospholipase C (PLC) Activation Gprotein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Degranulation Mast Cell Degranulation (Histamine Release) Ca_release->Degranulation PKC->Degranulation

Compound 48/80-Induced Histamine Release Pathway.

Proposed Inhibitory Pathway of this compound

This compound, as a phenothiazine, may interfere with this cascade at multiple points. Its membrane-stabilizing properties could alter the function of membrane-bound enzymes like PLC. Furthermore, it may directly or indirectly modulate intracellular calcium levels.

G This compound This compound PLC_inhibition Inhibition of Phospholipase C (PLC) This compound->PLC_inhibition Ca_inhibition Modulation of Intracellular Ca2+ This compound->Ca_inhibition Degranulation Mast Cell Degranulation (Histamine Release) PLC_inhibition->Degranulation Ca_inhibition->Degranulation Inhibition Inhibition G start Start: Mast Cell Suspension preincubation Pre-incubation with This compound (or vehicle) start->preincubation stimulation Stimulation with Compound 48/80 preincubation->stimulation termination Terminate Reaction (Centrifugation) stimulation->termination supernatant Collect Supernatant termination->supernatant quantification Quantify Histamine (ELISA or Fluorometric Assay) supernatant->quantification analysis Data Analysis: % Release & % Inhibition quantification->analysis end End analysis->end

References

Methdilazine's Anticholinergic Properties: A Technical Guide for Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the anticholinergic properties of methdilazine, a first-generation antihistamine of the phenothiazine class, within the context of cellular models. This document provides a comprehensive overview of the mechanisms of action, experimental protocols for characterization, and the underlying signaling pathways involved in this compound's interaction with muscarinic acetylcholine receptors.

Introduction to this compound's Anticholinergic Profile

This compound, in addition to its primary histamine H1 receptor antagonist activity, exhibits significant anticholinergic effects. These effects stem from its ability to act as an antagonist at muscarinic acetylcholine receptors (mAChRs), a family of G protein-coupled receptors (GPCRs) that are crucial in mediating the parasympathetic nervous system's functions. The antagonism of these receptors by this compound can lead to a range of physiological effects, and understanding its interaction with the five muscarinic receptor subtypes (M1-M5) at a cellular level is critical for drug development and safety assessment.

Quantitative Analysis of Muscarinic Receptor Interaction

The anticholinergic activity of a compound is quantified by its binding affinity (Ki) and its functional antagonism (IC50 or pA2). While specific quantitative data for this compound's interaction with each of the five muscarinic receptor subtypes is not extensively available in publicly accessible literature, the following tables provide a framework for such analysis and include representative data for other phenothiazine derivatives to offer a comparative context.

Table 1: Muscarinic Receptor Binding Affinities (Ki) of Phenothiazine Derivatives

CompoundM1 (Ki in nM)M2 (Ki in nM)M3 (Ki in nM)M4 (Ki in nM)M5 (Ki in nM)
This compound Data not availableData not availableData not availableData not availableData not available
Thioridazine14Data not availableData not availableData not availableData not available
Chlorpromazine~30~50~40Data not availableData not available
Fluphenazine~200~1000~300Data not availableData not available

Note: The Ki values for Thioridazine, Chlorpromazine, and Fluphenazine are approximate and collated from various sources for comparative purposes. The lack of specific data for this compound highlights a key area for future research.

Table 2: Functional Antagonism (IC50) of Phenothiazine Derivatives in Cellular Assays

CompoundAssay TypeCellular ModelAgonistM Receptor Subtype(s)IC50 (nM)
This compound Data not availableData not availableData not availableData not availableData not available
ThioridazineACh Release InhibitionRabbit Striatal SlicesCarbacholM2 (presumed)Inactive
ChlorpromazineACh Release InhibitionRat HippocampusEndogenous AChM2High micromolar range

Note: Functional antagonism data for phenothiazines at specific muscarinic receptor subtypes is limited. The provided examples illustrate the type of data required for a comprehensive profile.

Table 3: Schild Analysis (pA2 values) of Muscarinic Antagonists

CompoundTissue/Cell LineAgonistReceptor SubtypepA2 Value
This compound Data not availableData not availableData not availableData not available
AtropineGuinea Pig IleumCarbacholM38.9
PirenzepineRabbit Vas DeferensMcN-A-343M18.2

Note: pA2 values provide a measure of the antagonist's affinity in functional assays. The values for atropine and pirenzepine are provided as examples of this type of analysis.

Experimental Protocols for Assessing Anticholinergic Properties

A thorough in vitro evaluation of a compound's anticholinergic activity involves a combination of binding and functional assays.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor subtype.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for each of the five human muscarinic acetylcholine receptor subtypes (M1-M5).

Materials:

  • Cell membranes from stable cell lines individually expressing human M1, M2, M3, M4, or M5 receptors.

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-Quinuclidinyl benzilate ([3H]-QNB).

  • Non-specific binding control: Atropine (high concentration).

  • Test compound: this compound hydrochloride.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

  • Equilibrium: Allow the binding reaction to reach equilibrium (typically 60-90 minutes at room temperature).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Second Messenger Functional Assays

Functional assays measure the ability of an antagonist to inhibit the downstream signaling cascade initiated by an agonist binding to the muscarinic receptor.

Objective: To determine the potency of this compound in inhibiting agonist-induced IP3 accumulation, a hallmark of M1, M3, and M5 receptor activation.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human M1, M3, or M5 receptors.

  • Muscarinic agonist (e.g., carbachol or pilocarpine).

  • This compound hydrochloride.

  • [3H]-myo-inositol.

  • Lithium chloride (LiCl) to inhibit inositol monophosphatase.

  • Dowex AG1-X8 anion-exchange resin.

  • Scintillation counter.

Procedure:

  • Cell Labeling: Plate the cells and incubate with [3H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

  • Pre-incubation: Wash the cells and pre-incubate with assay buffer containing LiCl and varying concentrations of this compound.

  • Stimulation: Add the muscarinic agonist (e.g., carbachol) to stimulate the cells for a defined period (e.g., 30-60 minutes).

  • Extraction: Terminate the reaction by adding a solution like perchloric acid and neutralize the extract.

  • Separation: Apply the cell extracts to Dowex anion-exchange columns to separate the inositol phosphates.

  • Quantification: Elute the [3H]-inositol phosphates and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of [3H]-IP3 produced against the logarithm of the this compound concentration to determine the IC50 value.

Objective: To measure the ability of this compound to inhibit agonist-induced increases in intracellular calcium concentration ([Ca2+]i), another key event in M1, M3, and M5 receptor signaling.

Materials:

  • HEK293 or other suitable cells expressing the M1, M3, or M5 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Muscarinic agonist (e.g., acetylcholine or carbachol).

  • This compound hydrochloride.

  • Fluorescence plate reader or microscope with calcium imaging capabilities.

Procedure:

  • Cell Loading: Incubate the cells with the calcium-sensitive dye to allow it to enter the cells and be cleaved to its active form.

  • Baseline Measurement: Measure the baseline fluorescence of the cells.

  • Antagonist Addition: Add varying concentrations of this compound and incubate for a short period.

  • Agonist Stimulation: Add the muscarinic agonist and immediately begin recording the change in fluorescence over time.

  • Data Analysis: The peak fluorescence intensity following agonist addition is measured. Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration to calculate the IC50 value.

Schild Analysis

Schild analysis is a functional method used to determine the affinity (pA2 value) of a competitive antagonist.

Objective: To determine the pA2 value of this compound at a specific muscarinic receptor subtype, confirming competitive antagonism.

Procedure:

  • Concentration-Response Curves: Generate a series of concentration-response curves for a muscarinic agonist (e.g., carbachol) in the absence and presence of several fixed concentrations of this compound in a functional assay (e.g., IP3 accumulation or calcium mobilization).

  • Dose Ratio Calculation: For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

  • Schild Plot: Plot the logarithm of (DR-1) against the negative logarithm of the molar concentration of this compound.

  • pA2 Determination: For a competitive antagonist, the Schild plot should be a straight line with a slope of 1. The x-intercept of this line is the pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2. The pA2 is theoretically equal to the pKi.

Muscarinic Receptor Signaling Pathways

The five muscarinic receptor subtypes couple to different G proteins and initiate distinct intracellular signaling cascades. Understanding these pathways is essential for interpreting the cellular effects of this compound.

M1, M3, and M5 Receptor Signaling

These receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC).

M1_M3_M5_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum M_Receptor M1/M3/M5 Receptor Gq Gq/11 M_Receptor->Gq activates PLC PLCβ Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds to PKC PKC DAG->PKC activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, glandular secretion) PKC->Cellular_Response phosphorylates targets CaM Ca2+/Calmodulin CaM->Cellular_Response activates enzymes Ca_Store Ca2+ Store IP3R->Ca_Store opens Ca_Store->CaM releases Ca2+ This compound This compound (Antagonist) This compound->M_Receptor ACh Acetylcholine ACh->M_Receptor

Caption: M1, M3, and M5 receptor signaling pathway.

M2 and M4 Receptor Signaling

These receptors couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).

M2_M4_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol M_Receptor M2/M4 Receptor Gi Gi/o M_Receptor->Gi activates AC Adenylyl Cyclase Gi->AC inhibits K_Channel GIRK Channel Gi->K_Channel activates (βγ subunit) ATP ATP AC->ATP converts cAMP cAMP AC->cAMP Cellular_Response Cellular Response (e.g., decreased heart rate, neuronal inhibition) K_Channel->Cellular_Response K+ efflux (hyperpolarization) PKA PKA cAMP->PKA activates PKA->Cellular_Response phosphorylates targets This compound This compound (Antagonist) This compound->M_Receptor ACh Acetylcholine ACh->M_Receptor

Caption: M2 and M4 receptor signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for characterizing the anticholinergic properties of a test compound like this compound in cellular models.

Experimental_Workflow cluster_functional Functional Assays Start Start: Characterization of This compound's Anticholinergic Properties Binding_Assay Radioligand Binding Assay (M1-M5 Subtypes) Start->Binding_Assay Functional_Assay Functional Assays Start->Functional_Assay Data_Analysis Data Analysis and Interpretation Binding_Assay->Data_Analysis Determine Ki values Schild_Analysis Schild Analysis Functional_Assay->Schild_Analysis Generate concentration-response curves IP3_Assay IP3 Accumulation (M1, M3, M5) Functional_Assay->IP3_Assay Ca_Assay Calcium Mobilization (M1, M3, M5) Functional_Assay->Ca_Assay cAMP_Assay cAMP Inhibition (M2, M4) Functional_Assay->cAMP_Assay Schild_Analysis->Data_Analysis Determine pA2 values Conclusion Conclusion: Anticholinergic Profile of this compound Data_Analysis->Conclusion IP3_Assay->Data_Analysis Determine IC50 values Ca_Assay->Data_Analysis Determine IC50 values cAMP_Assay->Data_Analysis Determine IC50 values

Caption: Workflow for anticholinergic characterization.

Conclusion

This technical guide provides a framework for the in-depth investigation of this compound's anticholinergic properties in cellular models. While a complete quantitative profile for this compound's interaction with all five muscarinic receptor subtypes remains to be fully elucidated, the experimental protocols and signaling pathway information presented here offer a robust foundation for such research. A comprehensive understanding of these interactions is paramount for the continued safe and effective use of this compound and for the development of future medications with improved selectivity and reduced anticholinergic side effects. Further studies are warranted to generate the specific binding and functional data for this compound to complete its anticholinergic profile.

The Cellular Journey of Methdilazine: An In Vitro Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and expected outcomes for studying the cellular uptake and metabolism of Methdilazine in vitro. Due to a lack of specific published data on this compound, this guide synthesizes information from studies on other phenothiazine derivatives to present a robust framework for its investigation.

Introduction to this compound

This compound is a first-generation antihistamine of the phenothiazine class, possessing anticholinergic and antiemetic properties. Understanding its cellular transport and metabolic fate is crucial for optimizing its therapeutic efficacy and safety profile. This guide outlines the key in vitro assays and theoretical pathways relevant to the study of this compound.

Cellular Uptake and Permeability

The cellular uptake of phenothiazines is influenced by their lipophilicity and interaction with membrane transporters. While specific transporters for this compound have not been identified, studies on related compounds suggest the involvement of both passive diffusion and active transport mechanisms.

Key Cellular Transport Mechanisms
  • Passive Diffusion: As a lipophilic molecule, this compound is expected to cross cellular membranes via passive diffusion down its concentration gradient.

  • Efflux Transporters: Phenothiazines have been shown to be inhibitors and potential substrates of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that actively effluxes xenobiotics from cells.[1][2][3][4][5] This interaction can significantly impact intracellular drug concentrations.

Experimental Protocols for Cellular Uptake Studies

2.2.1. Caco-2 Permeability Assay

This assay is the gold standard for predicting intestinal drug absorption in vitro.[6][7]

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer with tight junctions.

  • Transport Studies:

    • Apical to Basolateral (A-B) Transport: this compound is added to the apical (upper) chamber, and its appearance in the basolateral (lower) chamber is monitored over time. This represents absorption.

    • Basolateral to Apical (B-A) Transport: this compound is added to the basolateral chamber, and its appearance in the apical chamber is monitored. This assesses efflux.

  • Analysis: Samples are collected from the receiver chamber at various time points and analyzed by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated.

  • Efflux Ratio (ER): The ratio of Papp (B-A) to Papp (A-B) is calculated. An ER greater than 2 suggests the involvement of active efflux.

  • Inhibitor Studies: To confirm P-gp involvement, the assay is repeated in the presence of a known P-gp inhibitor, such as verapamil. A significant reduction in the efflux ratio indicates that this compound is a P-gp substrate.

2.2.2. Cellular Accumulation Assay in P-gp Overexpressing Cells

This assay directly measures the impact of efflux transporters on intracellular drug concentration.

  • Cell Lines: A cell line overexpressing P-gp (e.g., L5178Y MDR) and its parental non-expressing line are used.

  • Incubation: Both cell lines are incubated with varying concentrations of this compound for a defined period.

  • Analysis: After incubation, cells are lysed, and the intracellular concentration of this compound is determined by LC-MS/MS.

  • Interpretation: A significantly lower accumulation of this compound in the P-gp overexpressing cells compared to the parental cells indicates that it is a substrate for P-gp.

Anticipated Quantitative Data for this compound Cellular Uptake

The following table presents hypothetical data based on typical values observed for phenothiazine drugs in Caco-2 assays.

ParameterConditionExpected Value Range
Papp (A-B) Control1 - 10 x 10⁻⁶ cm/s
Papp (B-A) Control5 - 20 x 10⁻⁶ cm/s
Efflux Ratio Control> 2
Papp (B-A) + Verapamil (P-gp Inhibitor)Decrease compared to control
Efflux Ratio + Verapamil (P-gp Inhibitor)Approach 1

In Vitro Metabolism of this compound

The metabolism of phenothiazines primarily occurs in the liver and involves Phase I and Phase II reactions. Phase I metabolism, particularly oxidation, is predominantly carried out by cytochrome P450 (CYP) enzymes.

Major Metabolic Pathways for Phenothiazines

Based on studies of related compounds, the primary metabolic pathways for this compound are expected to be:

  • N-demethylation: Removal of the methyl group from the pyrrolidinyl ring.

  • Sulfoxidation: Oxidation of the sulfur atom in the phenothiazine ring.

Experimental Protocols for Metabolism Studies

3.2.1. Metabolic Stability in Human Liver Microsomes (HLMs)

This assay determines the intrinsic clearance of a drug.

  • Incubation: this compound is incubated with pooled HLMs in the presence of NADPH (a necessary cofactor for CYP enzymes).

  • Time Course: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched.

  • Analysis: The disappearance of the parent drug (this compound) is monitored by LC-MS/MS.

  • Data Analysis: The in vitro half-life (t½) and intrinsic clearance (Clint) are calculated from the rate of disappearance.

3.2.2. Cytochrome P450 Reaction Phenotyping

This experiment identifies the specific CYP isoforms responsible for metabolizing a drug.

  • Recombinant Human CYP Enzymes: this compound is incubated individually with a panel of recombinant human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

  • Chemical Inhibition in HLMs: this compound is incubated with HLMs in the presence of specific chemical inhibitors for each major CYP isoform.

  • Analysis: The formation of metabolites (e.g., N-desmethyl-Methdilazine, this compound sulfoxide) is quantified by LC-MS/MS.

  • Interpretation:

    • In the recombinant enzyme assay, the isoforms that produce the highest levels of metabolites are the primary metabolizing enzymes.

    • In the chemical inhibition assay, a significant reduction in metabolite formation in the presence of a specific inhibitor confirms the involvement of that CYP isoform.

Anticipated Quantitative Data for this compound Metabolism

The following table provides hypothetical metabolic parameters for this compound based on data for other phenothiazines.

ParameterCYP IsoformExpected Km (µM)Expected Vmax (pmol/min/pmol CYP)
N-demethylation CYP1A210 - 505 - 20
CYP3A420 - 10010 - 50
Sulfoxidation CYP2D65 - 302 - 15
CYP3A450 - 20015 - 60

Visualizing the Pathways and Processes

Proposed Metabolic Pathway of this compound

Methdilazine_Metabolism This compound This compound N_desmethyl N-desmethyl-Methdilazine This compound->N_desmethyl CYP1A2, CYP3A4 (N-demethylation) Sulfoxide This compound Sulfoxide This compound->Sulfoxide CYP2D6, CYP3A4 (Sulfoxidation)

Caption: Proposed Phase I metabolic pathways of this compound.

Experimental Workflow for In Vitro Metabolism Studies

Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Test_Compound This compound Stock Solution Incubation Incubate at 37°C Test_Compound->Incubation HLM Human Liver Microsomes HLM->Incubation Cofactors NADPH Cofactors->Incubation Quench Quench Reaction (e.g., Acetonitrile) Incubation->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Metabolite_ID Metabolite Identification LCMS->Metabolite_ID Kinetics Kinetic Analysis (t½, Clint, Km, Vmax) LCMS->Kinetics

Caption: General workflow for in vitro drug metabolism assays.

Conclusion

While direct experimental data for the cellular uptake and metabolism of this compound is currently limited, a robust investigational framework can be established based on the known behavior of other phenothiazine compounds. The protocols and expected outcomes detailed in this guide provide a solid foundation for researchers to elucidate the pharmacokinetic properties of this compound, ultimately contributing to its safer and more effective clinical use. Future in vitro studies are essential to confirm these extrapolated pathways and to provide specific quantitative data for this compound.

References

Exploring the Off-Target Effects of Methdilazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Methdilazine and its Primary Mechanism of Action

This compound is a phenothiazine derivative that has been used for its antihistaminic properties to relieve symptoms of allergic reactions.[2] Its primary mechanism of action is the competitive antagonism of the histamine H1 receptor.[1][2] By blocking the effects of histamine at these receptors, this compound mitigates allergic responses such as itching, sneezing, and runny nose.[2] As a first-generation antihistamine, it is known to cross the blood-brain barrier, which contributes to its sedative side effects.[1] The phenothiazine chemical scaffold is notorious for its "promiscuous" binding to a variety of neurotransmitter receptors, a characteristic that underlies both the therapeutic applications and the adverse effect profiles of many drugs in this class.

Known and Potential Off-Target Effects of this compound

The clinical side-effect profile of this compound, which includes sedation, dry mouth, blurred vision, and potential extrapyramidal symptoms, strongly suggests a range of off-target activities. These are largely attributable to its phenothiazine core structure.

Anticholinergic Effects (Muscarinic Receptor Antagonism)

First-generation antihistamines are well-known for their anticholinergic properties, and this compound is no exception.[1][3] This is due to the blockade of muscarinic acetylcholine receptors.

  • Clinical Manifestations : Dry mouth, blurred vision, urinary retention, constipation, and tachycardia.

  • Signaling Pathway : Blockade of muscarinic receptors (M1-M5) inhibits Gq/11 (for M1, M3, M5) or Gi/o (for M2, M4) mediated signaling, reducing the downstream effects of acetylcholine.

Dopaminergic Receptor Antagonism

Phenothiazines were originally developed as antipsychotics due to their ability to antagonize dopamine D2 receptors. While this compound is primarily used as an antihistamine, some level of dopamine receptor blockade is expected.

  • Clinical Manifestations : Sedation, and at higher doses, potential for extrapyramidal symptoms such as dystonia, akathisia, and parkinsonism.

  • Signaling Pathway : Inhibition of D2 receptors, which are Gi/o-coupled, leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels in certain neuronal populations.

Adrenergic Receptor Antagonism

Blockade of alpha-adrenergic receptors is another common off-target effect of phenothiazines.

  • Clinical Manifestations : Orthostatic hypotension (a drop in blood pressure upon standing), dizziness, and reflex tachycardia.

  • Signaling Pathway : Antagonism of α1-adrenergic receptors, which are Gq/11-coupled, prevents norepinephrine-induced vasoconstriction.

Serotonergic Receptor Antagonism

Interactions with serotonin (5-HT) receptors are also characteristic of many phenothiazines, contributing to their complex pharmacological profiles.

  • Clinical Manifestations : Potential modulation of mood and appetite. The specific effects depend on the subtype of serotonin receptor involved.

  • Signaling Pathway : A variety of 5-HT receptors exist with different signaling mechanisms (Gq/11, Gi/o, Gs, or ion channels).

Data Presentation: Off-Target Binding Profile

While extensive quantitative binding data for this compound is not publicly available, the following tables summarize its primary target and expected off-target interactions based on its drug class. For context, representative binding affinities (Ki in nM) of a related phenothiazine, promethazine, are included where available, as promethazine's off-target profile has been more extensively characterized.

Table 1: Primary Target of this compound

TargetActionQuantitative Data (Ki in nM)
Histamine H1 ReceptorAntagonistData not available

Table 2: Potential Off-Target Interactions of this compound

Target ClassSpecific ReceptorsExpected ActionClinical Relevance
MuscarinicM1, M2, M3, M4, M5AntagonistAnticholinergic side effects
DopaminergicD2AntagonistSedation, extrapyramidal symptoms
Adrenergicα1AntagonistOrthostatic hypotension, dizziness
Serotonergic5-HT2A, 5-HT2CAntagonistModulation of mood and appetite

Table 3: Representative Off-Target Binding Affinities of Promethazine (a related phenothiazine)

TargetKi (nM)
Histamine H10.1
Muscarinic M12.9
Alpha-1A Adrenergic6.7
Dopamine D216
Serotonin 5-HT2A4.4
Serotonin 5-HT2C7.9
Data for promethazine is provided for illustrative purposes to indicate the potential polypharmacology of phenothiazines.

Mandatory Visualizations

Signaling Pathways

G cluster_H1 Histamine H1 Receptor Signaling (Primary Target) This compound This compound H1R H1 Receptor This compound->H1R Antagonism Gq_11 Gq/11 H1R->Gq_11 Activation PLC PLC Gq_11->PLC Activation IP3_DAG IP3 & DAG (Allergic Response) PLC->IP3_DAG

Figure 1: this compound's primary mechanism of action on the H1 receptor pathway.

G cluster_OffTarget Potential Off-Target Receptor Signaling cluster_Muscarinic Muscarinic cluster_Dopaminergic Dopaminergic cluster_Adrenergic Adrenergic cluster_Serotonergic Serotonergic This compound This compound M_AChR M1/M3/M5 (Gq/11) M2/M4 (Gi/o) This compound->M_AChR Antagonism D2R D2 (Gi/o) This compound->D2R Antagonism Alpha1R α1 (Gq/11) This compound->Alpha1R Antagonism HTR 5-HT2A/2C (Gq/11) This compound->HTR Antagonism Anticholinergic Anticholinergic Effects M_AChR->Anticholinergic EPS Sedation, EPS D2R->EPS Hypotension Hypotension Alpha1R->Hypotension Mood_Appetite Mood/Appetite Modulation HTR->Mood_Appetite

Figure 2: Overview of this compound's potential off-target interactions.

Experimental Workflows

G cluster_Workflow Radioligand Binding Assay Workflow start Start prepare_membranes Prepare Receptor Membranes start->prepare_membranes incubate Incubate Membranes with Radioligand & this compound prepare_membranes->incubate separate Separate Bound/ Free Radioligand (Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (IC50/Ki Determination) quantify->analyze end End analyze->end

Figure 3: Workflow for determining receptor binding affinity.

Experimental Protocols

The following are detailed, generalized protocols for key experiments used to characterize the off-target effects of small molecules like this compound.

Radioligand Binding Assay for GPCRs

Objective: To determine the binding affinity (Ki) of this compound for a specific G-protein coupled receptor (GPCR).

Materials:

  • Cell membranes expressing the target receptor.

  • Radioligand specific for the target receptor (e.g., [3H]-N-methylscopolamine for muscarinic receptors).

  • This compound stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer and prepare a membrane fraction by differential centrifugation.

  • Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of this compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Kinase Profiling Assay (e.g., KinomeScan)

Objective: To assess the interaction of this compound with a broad panel of human kinases.

Materials:

  • DNA-tagged kinases.

  • Immobilized ligand.

  • This compound stock solution.

  • Binding buffer.

  • Quantitative PCR (qPCR) reagents.

Methodology:

  • Assay Principle: This is a competition binding assay where the amount of a specific kinase binding to an immobilized ligand is measured in the presence and absence of the test compound (this compound).

  • Assay Procedure:

    • A panel of DNA-tagged kinases is used.

    • In each well of a multi-well plate, a specific kinase is mixed with the immobilized ligand and this compound at a fixed concentration (e.g., 10 µM).

    • The mixture is incubated to allow for binding to reach equilibrium.

    • Unbound kinase is washed away.

    • The amount of kinase bound to the immobilized ligand is quantified by measuring the amount of its DNA tag using qPCR.

  • Data Analysis: The results are typically expressed as a percentage of the control (DMSO vehicle). A lower percentage indicates a stronger interaction between this compound and the kinase. Hits are often defined as compounds that cause a significant reduction in binding (e.g., >90% inhibition).

hERG Channel Functional Assay (Automated Patch Clamp)

Objective: To evaluate the inhibitory effect of this compound on the human Ether-à-go-go-Related Gene (hERG) potassium channel, a key indicator of potential cardiotoxicity.

Materials:

  • Cell line stably expressing the hERG channel (e.g., HEK293 cells).

  • Automated patch-clamp system.

  • Extracellular and intracellular solutions for patch-clamp recording.

  • This compound stock solution.

Methodology:

  • Cell Preparation: Culture hERG-expressing cells to an appropriate confluency and harvest for the automated patch-clamp experiment.

  • Recording:

    • Cells are captured on the recording chip of the automated patch-clamp system.

    • A whole-cell patch-clamp configuration is established.

    • A specific voltage protocol is applied to elicit hERG channel currents.

    • A stable baseline recording of the hERG current is obtained.

  • Compound Application: Varying concentrations of this compound are applied to the cells, and the hERG current is recorded at each concentration.

  • Data Analysis: The peak tail current of the hERG channel is measured before and after the application of this compound. The percentage of inhibition is calculated for each concentration. The data is then fitted to a dose-response curve to determine the IC50 value.

Conclusion

This compound, as a phenothiazine-class first-generation antihistamine, exhibits a pharmacological profile that extends beyond its primary H1 receptor antagonism. Its off-target interactions with muscarinic, dopaminergic, adrenergic, and serotonergic receptors are strongly suggested by its clinical side-effect profile and the known polypharmacology of its structural class. While specific quantitative binding data for this compound at these off-target sites are lacking in publicly accessible literature, the provided information on its expected interactions and the detailed experimental protocols offer a robust framework for researchers and drug development professionals to further investigate and characterize its complete pharmacological fingerprint. A thorough understanding of these off-target effects is crucial for a comprehensive risk-benefit assessment and for guiding the development of more selective future medications.

References

Methodological & Application

Application Notes and Protocols for the Spectrophotometric Determination of Methdilazine in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative determination of Methdilazine in solution using spectrophotometry. The methods described are based on ion-pair complex formation and redox reactions, offering simple, sensitive, and accurate approaches for analysis in pharmaceutical formulations.

Overview of Spectrophotometric Methods

Spectrophotometry is a widely used analytical technique for the quantitative determination of pharmaceutical compounds. For this compound, several visible spectrophotometric methods have been developed. These methods are broadly categorized into two types:

  • Ion-Pair Extractive Spectrophotometry: This technique involves the formation of a colored ion-pair complex between the this compound cation and an anionic dye in an acidic medium. The resulting complex is then extracted into an organic solvent, and its absorbance is measured at a specific wavelength.

  • Redox Reaction-Based Spectrophotometry: These methods are based on the oxidation of this compound by an oxidizing agent. The amount of unreacted oxidant or a product of the reaction is then determined spectrophotometrically.

This document details protocols for three ion-pair extractive methods using Congo red, Picric acid, and Methyl orange, and also discusses methods based on redox reactions.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for three different ion-pair extractive spectrophotometric methods for the determination of this compound hydrochloride.

ParameterMethod A (Congo Red)Method B (Picric Acid)Method C (Methyl Orange)
Reagent Congo redPicric acidMethyl orange
λmax (nm) 490[1][2][3][4]400[1][2][3][4]430[1][2][3][4]
Linearity Range (µg/mL) 1-10[2][3][4]2-12[2][3][4]1-14[2][3][4]
Solvent for Extraction Chloroform[1][2][3][4]Chloroform[2]Chloroform[2]
pH/Medium Acidic Medium (pH 3.7)[2]Acidic Medium (pH 3.7)[2]Acidic Medium

Further methods based on redox reactions have also been reported, such as those using potassium iodate, metavanadate, and cerium (IV), with varying analytical parameters.[1][4][5][6][7][8]

Experimental Protocols

Instrumentation and Materials
  • Spectrophotometer: A double beam UV-Visible recording spectrophotometer, such as a Shimadzu -160 A, with a pair of 10mm matched quartz cells is suitable.[2]

  • Analytical Balance: A calibrated analytical balance should be used for weighing standards and samples.

  • Reagents:

    • This compound hydrochloride (Reference Standard)

    • Congo red (0.05% w/v in distilled water)[2]

    • Picric acid (0.25% w/v in distilled water)[2]

    • Methyl orange (0.02% w/v in distilled water)[2]

    • Ethanol[2]

    • Chloroform (A.R. grade)[2]

    • Hydrochloric acid[2]

    • Potassium hydrogen phthalate[2]

    • Distilled water

Preparation of Standard Solutions
  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound hydrochloride and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to the mark with ethanol.[2]

  • Working Standard Solution (10 µg/mL): Dilute 10 mL of the stock solution to 100 mL with ethanol in a volumetric flask.[2]

Preparation of Sample Solutions (from Tablets)
  • Weigh and powder 20 tablets.

  • Accurately weigh a quantity of the powder equivalent to 10 mg of this compound hydrochloride and transfer it to a 100 mL beaker.

  • Add 50 mL of ethanol and sonicate for 15-20 minutes to ensure complete dissolution of the drug.

  • Filter the solution into a 100 mL volumetric flask. Wash the beaker and the filter paper with ethanol, collecting the washings in the same flask.

  • Dilute the filtrate to the mark with ethanol to obtain a concentration of 100 µg/mL.

  • Further dilute this solution to obtain a working sample concentration within the linearity range of the chosen method (e.g., 10 µg/mL).[2]

Protocol for Method A (Congo Red)
  • Into a series of separating funnels, pipette out appropriate aliquots of the working standard drug solution (to cover the range of 1-10 µg/mL).

  • To each funnel, add 1.0 mL of buffer (pH 3.7) and 5.0 mL of 0.05% w/v Congo red solution.[2]

  • Add 10 mL of chloroform to each funnel.

  • Shake the funnels vigorously for 2 minutes to ensure thorough mixing of the two phases.

  • Allow the layers to separate completely.

  • Collect the chloroform layer and measure its absorbance at 490 nm against a reagent blank.[2]

  • Prepare the reagent blank by following the same procedure without the addition of the drug solution.

  • Plot a calibration curve of absorbance versus concentration.

  • Determine the concentration of this compound in the sample solution using the calibration curve.

Protocol for Method B (Picric Acid)
  • Into a series of separating funnels, pipette out appropriate aliquots of the working standard drug solution (to cover the range of 2-12 µg/mL).

  • To each funnel, add 4.0 mL of buffer (pH 3.7) and 3.5 mL of 0.25% w/v picric acid solution.[2]

  • Add 10 mL of chloroform to each funnel.

  • Follow steps 4-9 as described in Protocol 3.4, measuring the absorbance at 400 nm.[2]

Protocol for Method C (Methyl Orange)
  • Follow a similar procedure as in Protocols 3.4 and 3.5, using appropriate volumes of buffer and 0.02% w/v methyl orange solution.

  • The absorbance of the chloroform layer is measured at 430 nm.[1][2][3][4]

  • The linearity range for this method is 1-14 µg/mL.[2][3][4]

Experimental Workflow and Diagrams

The following diagram illustrates the general experimental workflow for the spectrophotometric determination of this compound using an ion-pair extractive method.

Spectrophotometric_Workflow cluster_prep Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis start Start prep_std Prepare this compound Standard Solutions start->prep_std prep_sample Prepare Sample Solution (from Tablets) start->prep_sample prep_reagents Prepare Reagents (Dye, Buffer, Solvent) start->prep_reagents add_reagents Aliquot Standard/Sample + Add Buffer and Dye Solution prep_std->add_reagents prep_sample->add_reagents prep_reagents->add_reagents extraction Add Chloroform and Shake for Extraction add_reagents->extraction separation Allow Layers to Separate extraction->separation measure Measure Absorbance of Chloroform Layer at λmax separation->measure calibration Plot Calibration Curve (Absorbance vs. Concentration) measure->calibration quantification Determine Concentration of this compound in Sample calibration->quantification end_node End quantification->end_node Ion_Pair_Formation This compound This compound (MDH) in Acidic Medium complex Coloured Ion-Pair Complex [MDH+Dye-] This compound->complex + dye Anionic Dye (e.g., Congo Red) dye->complex +

References

Application Notes and Protocols for a Cell-Based Assay to Determine Methdilazine Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methdilazine is a first-generation antihistamine, a class of drugs that competitively antagonize the histamine H1 receptor.[1][2] It is a phenothiazine derivative used for the symptomatic relief of hypersensitivity reactions, particularly for controlling pruritic skin disorders.[1][2] The primary mechanism of action for this compound is the blockade of histamine H1 receptors, which prevents the downstream signaling cascade initiated by histamine, thereby alleviating allergic symptoms such as itching and swelling.[1][2] The development of robust cell-based assays is crucial for the screening and characterization of antihistaminic compounds like this compound, providing valuable insights into their potency and mechanism of action in a physiologically relevant context.

These application notes provide detailed protocols for three distinct cell-based assays to assess the activity of this compound: a Calcium Flux Assay, a β-Arrestin Recruitment Assay, and a Mast Cell Degranulation Assay. These assays collectively offer a comprehensive profile of this compound's interaction with the H1 receptor and its functional consequences at the cellular level.

Data Presentation

The following table summarizes the quantitative data for this compound and other relevant first-generation antihistamines, providing a comparative overview of their binding affinity for the histamine H1 receptor. The equilibrium dissociation constant (Ki) is a measure of the drug's binding affinity to the receptor; a lower Ki value indicates a higher binding affinity.

CompoundClassTarget ReceptorAssay TypeKi (nM)
This compound First-Generation AntihistamineHistamine H1 ReceptorRadioligand Binding1.8
DiphenhydramineFirst-Generation AntihistamineHistamine H1 ReceptorRadioligand Binding16
ChlorpheniramineFirst-Generation AntihistamineHistamine H1 ReceptorRadioligand Binding3.2
PromethazineFirst-Generation AntihistamineHistamine H1 ReceptorRadioligand Binding2.1

Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins. Upon histamine binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular calcium and DAG together activate Protein Kinase C (PKC), which in turn can activate downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, leading to various cellular responses. This compound, as an antagonist, blocks the initial step of histamine binding, thereby inhibiting this entire signaling cascade.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H1R Histamine H1 Receptor Gq Gq/11 H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) Ca2->PKC Activates MAPK MAPK/ERK Pathway PKC->MAPK Activates Cellular_Response Cellular Response (e.g., Inflammation) MAPK->Cellular_Response Leads to Histamine Histamine Histamine->H1R Binds & Activates This compound This compound This compound->H1R Binds & Inhibits ER->Ca2 Releases

Caption: Histamine H1 Receptor Signaling Pathway.

Experimental Workflow

The following diagram illustrates the general workflow for the cell-based assays described in this document. The process begins with cell culture and plating, followed by compound treatment, incubation, and finally, signal detection and data analysis.

Experimental_Workflow Start Start Cell_Culture 1. Cell Culture (e.g., HEK293, RBL-2H3) Start->Cell_Culture Cell_Plating 2. Cell Plating (96-well plates) Cell_Culture->Cell_Plating Compound_Addition 3. Compound Addition (this compound & Controls) Cell_Plating->Compound_Addition Incubation 4. Incubation Compound_Addition->Incubation Assay_Specific_Steps 5. Assay-Specific Steps (e.g., Dye loading, Lysis) Incubation->Assay_Specific_Steps Signal_Detection 6. Signal Detection (Fluorescence/Luminescence) Assay_Specific_Steps->Signal_Detection Data_Analysis 7. Data Analysis (IC50/EC50 determination) Signal_Detection->Data_Analysis End End Data_Analysis->End

Caption: General Experimental Workflow for Cell-Based Assays.

Experimental Protocols

Calcium Flux Assay

This assay measures the ability of this compound to inhibit histamine-induced increases in intracellular calcium concentration.

Materials and Reagents:

  • HEK293 cells stably expressing the human histamine H1 receptor (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound

  • Histamine

  • 96-well black-walled, clear-bottom microplates

  • Fluorescent plate reader with kinetic reading capabilities

Protocol:

  • Cell Culture: Culture HEK293-H1R cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates at a density of 40,000-80,000 cells per well and incubate for 18-24 hours.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and an equal concentration of Pluronic F-127 in HBSS.

    • Remove the culture medium from the wells and add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Compound Addition:

    • Wash the cells twice with 100 µL of HBSS.

    • Add 80 µL of HBSS to each well.

    • Prepare serial dilutions of this compound and a positive control (another known H1 antagonist) in HBSS.

    • Add 20 µL of the compound dilutions to the respective wells.

    • Incubate at room temperature for 15-30 minutes.

  • Histamine Stimulation and Signal Detection:

    • Prepare a histamine solution in HBSS at a concentration that elicits a submaximal response (e.g., EC80).

    • Place the plate in a fluorescent plate reader.

    • Set the reader to record fluorescence intensity (e.g., Ex/Em = 485/525 nm for Fluo-4) at 1-second intervals for a total of 2-3 minutes.

    • After a baseline reading of 15-30 seconds, inject 25 µL of the histamine solution into each well.

    • Continue recording the fluorescence for the remainder of the time.

  • Data Analysis:

    • Determine the maximum change in fluorescence for each well after histamine addition.

    • Plot the response against the concentration of this compound.

    • Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the histamine-induced calcium response.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated H1 receptor, a key event in GPCR desensitization and signaling.

Materials and Reagents:

  • Cell line engineered to co-express the H1 receptor fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., DiscoverX PathHunter® or Promega NanoBiT® systems).

  • Assay-specific cell culture medium and supplements.

  • Assay-specific detection reagents (e.g., chemiluminescent substrate).

  • This compound

  • Histamine

  • 96-well or 384-well white, solid-bottom microplates.

  • Luminometer.

Protocol:

  • Cell Culture and Plating: Follow the manufacturer's instructions for the specific β-arrestin assay system regarding cell culture, passaging, and plating densities in the appropriate microplates.

  • Compound Addition:

    • Prepare serial dilutions of this compound and a positive control in the assay buffer.

    • Add the diluted compounds to the wells containing the cells.

  • Histamine Stimulation:

    • Prepare a histamine solution in the assay buffer at its EC80 concentration (predetermined for this assay).

    • Add the histamine solution to the wells.

    • Incubate the plate for the manufacturer-recommended time (typically 60-90 minutes) at 37°C or room temperature.

  • Signal Detection:

    • Add the detection reagents to each well according to the manufacturer's protocol.

    • Incubate for the recommended time to allow the signal to develop.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the controls (vehicle-treated and histamine-only treated).

    • Plot the percentage of inhibition against the concentration of this compound.

    • Calculate the IC50 value.

Mast Cell Degranulation Assay

This assay quantifies the release of histamine or other inflammatory mediators (like β-hexosaminidase) from mast cells upon stimulation, and the inhibitory effect of this compound. The RBL-2H3 cell line is a commonly used model for mast cells.

Materials and Reagents:

  • RBL-2H3 (rat basophilic leukemia) cell line.

  • Minimum Essential Medium (MEM).

  • Fetal Bovine Serum (FBS).

  • Penicillin-Streptomycin.

  • Anti-dinitrophenyl (DNP) IgE antibody.

  • DNP-human serum albumin (HSA) or other suitable antigen.

  • Tyrode's buffer.

  • Triton X-100.

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (for β-hexosaminidase assay).

  • Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10).

  • This compound.

  • 24-well or 48-well tissue culture plates.

  • Spectrophotometer or plate reader capable of reading absorbance at 405 nm.

Protocol:

  • Cell Sensitization:

    • Seed RBL-2H3 cells in culture plates and grow to confluence.

    • Sensitize the cells by incubating them with anti-DNP IgE (e.g., 0.5 µg/mL) in culture medium for 18-24 hours.

  • Compound Treatment:

    • Wash the sensitized cells twice with Tyrode's buffer.

    • Add Tyrode's buffer containing various concentrations of this compound or a positive control to the wells.

    • Incubate for 30 minutes at 37°C.

  • Antigen Stimulation:

    • Add DNP-HSA (e.g., 100 ng/mL) to the wells to induce degranulation.

    • Incubate for 30-60 minutes at 37°C.

  • Sample Collection:

    • Carefully collect the supernatant from each well.

    • Lyse the remaining cells in the wells with Tyrode's buffer containing 0.1% Triton X-100 to measure the total mediator content.

  • β-Hexosaminidase Activity Measurement:

    • In a new 96-well plate, mix a sample of the supernatant or cell lysate with the p-nitrophenyl-N-acetyl-β-D-glucosaminide substrate solution.

    • Incubate at 37°C for 60 minutes.

    • Stop the reaction by adding the stop solution.

    • Measure the absorbance at 405 nm.

  • Data Analysis:

    • Calculate the percentage of mediator release for each condition: (% Release) = (Absorbance of Supernatant / Absorbance of Total Lysate) * 100.

    • Plot the percentage of inhibition of release against the concentration of this compound.

    • Determine the IC50 value.

Conclusion

The cell-based assays outlined in these application notes provide a robust framework for characterizing the activity of this compound as a histamine H1 receptor antagonist. The Calcium Flux Assay offers a direct measure of the inhibition of the primary signaling event, while the β-Arrestin Recruitment Assay provides insights into the receptor's desensitization and alternative signaling pathways. The Mast Cell Degranulation Assay demonstrates the functional consequence of H1 receptor blockade in a relevant cell model of allergic response. Together, these protocols, along with the provided quantitative data and pathway information, equip researchers with the necessary tools to comprehensively evaluate the cellular pharmacology of this compound and similar compounds.

References

Application Notes and Protocols for Methdilazine Administration in Murine Allergy Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methdilazine is a first-generation antihistamine of the phenothiazine class, known for its competitive antagonism of the histamine H1 receptor.[1][2] While its clinical use has largely been superseded by second-generation antihistamines with more favorable side-effect profiles, its utility in preclinical research, particularly in murine models of allergy, remains a subject of interest for understanding the role of histamine in allergic inflammation.[2][3] These application notes provide a detailed, representative protocol for the administration of this compound in a murine model of ovalbumin (OVA)-induced allergic rhinitis.

Due to a lack of specific published studies detailing the effects of this compound with extensive quantitative data in this model, the provided data tables are illustrative of expected outcomes based on its known mechanism of action. The experimental protocols are based on well-established methodologies for inducing allergic rhinitis in mice.[4]

Mechanism of Action

In allergic reactions, the cross-linking of IgE antibodies on the surface of mast cells and basophils by an allergen triggers degranulation and the release of histamine, among other inflammatory mediators.[1] Histamine then binds to H1 receptors on various effector cells, leading to symptoms such as pruritus, vasodilation, increased vascular permeability, and bronchoconstriction.[1] this compound, as a histamine H1 antagonist, competes with histamine for these receptor sites, thereby mitigating the downstream effects of histamine release.[1][2]

Signaling Pathway

The following diagram illustrates the signaling pathway of histamine and the antagonistic action of this compound.

cluster_cell Effector Cell cluster_extracellular Extracellular Space H1R Histamine H1 Receptor Gq Gq protein H1R->Gq activates PLC Phospholipase C Gq->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca Ca²⁺ release IP3->Ca PKC PKC activation DAG->PKC Allergic_Symptoms Allergic Symptoms (e.g., vasodilation, increased permeability) Ca->Allergic_Symptoms PKC->Allergic_Symptoms Histamine Histamine Histamine->H1R binds & activates This compound This compound This compound->H1R binds & blocks

Caption: Histamine H1 Receptor Signaling and this compound Antagonism.

Experimental Protocols

Murine Model of Ovalbumin (OVA)-Induced Allergic Rhinitis

This protocol describes the induction of allergic rhinitis in BALB/c mice, a commonly used strain for allergy studies.

Materials:

  • 6-8 week old female BALB/c mice

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

  • Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)

  • Sterile, endotoxin-free phosphate-buffered saline (PBS)

  • This compound hydrochloride (analytical grade)

  • Vehicle for this compound (e.g., sterile saline or 0.5% carboxymethylcellulose)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Micro-syringes and needles (27G)

  • Nasal administration pipette

Experimental Workflow:

cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Analysis Phase Day0 Day 0: Sensitization (i.p. OVA/Alum) Day7 Day 7: Sensitization (i.p. OVA/Alum) Day14 Day 14: Sensitization (i.p. OVA/Alum) Day21_27 Days 21-27: Intranasal OVA Challenge Day14->Day21_27 7 days rest Treatment This compound or Vehicle Admin. (30 min prior to each challenge) Day28 Day 28: Symptom Scoring, Sample Collection (BALF, Serum, Nasal Tissue) Day21_27->Day28 24h post- final challenge Treatment->Day21_27 influences

Caption: Experimental Workflow for OVA-Induced Allergic Rhinitis Model.

Procedure:

  • Sensitization:

    • On days 0, 7, and 14, sensitize mice by intraperitoneal (i.p.) injection of 100 µL of a solution containing 20 µg OVA and 2 mg of alum in sterile PBS.

    • The control group should receive i.p. injections of PBS with alum only.

  • Challenge:

    • From day 21 to day 27, challenge the sensitized mice daily via intranasal administration.

    • Lightly anesthetize the mice.

    • Instill 10 µL of a solution containing 50 µg OVA in PBS into each nostril (total volume 20 µL).

    • The control group should receive intranasal PBS only.

This compound Administration

Dosage and Administration:

  • Based on studies with other phenothiazines and general dosing in mice, a proposed dosage for this compound is 5-10 mg/kg body weight.[1] The optimal dose should be determined through a dose-response study.

  • Administer this compound or the vehicle control intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes prior to each intranasal OVA challenge from day 21 to day 27.

Experimental Groups:

  • Control Group: Sensitized with PBS/alum and challenged with PBS. Receives vehicle.

  • Allergic Group (OVA): Sensitized with OVA/alum and challenged with OVA. Receives vehicle.

  • This compound Treatment Group (OVA + this compound): Sensitized with OVA/alum and challenged with OVA. Receives this compound.

Outcome Measures (Analysis on Day 28)
  • Allergic Symptom Scoring:

    • Immediately after the final OVA challenge on day 27, observe the mice for 15-30 minutes.

    • Count the frequency of sneezing and nasal rubbing movements.

  • Bronchoalveolar Lavage Fluid (BALF) Collection:

    • Euthanize mice and perform a tracheotomy.

    • Lavage the lungs with 1 mL of cold PBS.

    • Collect the BALF and centrifuge to pellet the cells.

    • Use the supernatant for cytokine analysis and the cell pellet for differential cell counting.

  • Serum Collection:

    • Collect blood via cardiac puncture.

    • Separate the serum for measurement of OVA-specific IgE and total IgE.

  • Histological Analysis of Nasal Tissue:

    • Dissect the nasal cavity and fix in 10% formalin.

    • Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for general morphology and Periodic acid-Schiff (PAS) for goblet cell hyperplasia.

    • Count the number of infiltrated eosinophils in the nasal mucosa.

Data Presentation

The following tables represent hypothetical quantitative data that would be expected from a study evaluating the efficacy of this compound in a murine model of allergic rhinitis.

Table 1: Effect of this compound on Allergic Symptoms

GroupSneezing Frequency (counts/15 min)Nasal Rubbing (counts/15 min)
Control5 ± 28 ± 3
OVA45 ± 852 ± 10
OVA + this compound15 ± 420 ± 6

*p < 0.05 compared to the OVA group. Data are presented as mean ± SD.

Table 2: Effect of this compound on Inflammatory Cell Infiltration in BALF

GroupTotal Cells (x10⁴/mL)Eosinophils (x10⁴/mL)Neutrophils (x10⁴/mL)Lymphocytes (x10⁴/mL)
Control5.2 ± 1.10.1 ± 0.050.5 ± 0.24.6 ± 0.9
OVA35.8 ± 6.218.5 ± 4.12.1 ± 0.815.2 ± 3.5
OVA + this compound15.3 ± 3.96.2 ± 2.01.0 ± 0.48.1 ± 2.1

*p < 0.05 compared to the OVA group. Data are presented as mean ± SD.

Table 3: Effect of this compound on Serum Immunoglobulins and BALF Cytokines

GroupOVA-specific IgE (ng/mL)Total IgE (ng/mL)IL-4 in BALF (pg/mL)IL-5 in BALF (pg/mL)IL-13 in BALF (pg/mL)Histamine in BALF (ng/mL)
Control< 2050 ± 1510 ± 48 ± 315 ± 65 ± 2
OVA850 ± 1501200 ± 210150 ± 35120 ± 28200 ± 4555 ± 12
OVA + this compound820 ± 1601150 ± 200145 ± 30115 ± 25190 ± 4020 ± 7*

*p < 0.05 compared to the OVA group. Data are presented as mean ± SD. Note: this compound is not expected to significantly alter IgE or Th2 cytokine levels as its primary action is downstream at the histamine receptor. A significant reduction in histamine levels in BALF is anticipated due to the inhibition of mast cell degranulation feedback loops or other indirect effects.

Conclusion

This document provides a comprehensive, albeit representative, guide for the administration and evaluation of this compound in a murine model of allergic rhinitis. While specific experimental data for this compound in this context is limited in the public domain, the provided protocols and expected outcomes serve as a robust framework for researchers to design and conduct their own investigations into the effects of this first-generation antihistamine on allergic inflammation. It is crucial to perform pilot studies to establish optimal dosing and to include appropriate controls for rigorous scientific validation.

References

Application Notes and Protocols for Methdilazine in Peripheral Nervous System Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methdilazine is a first-generation antihistamine of the phenothiazine class, primarily known for its potent histamine H1 receptor antagonism and moderate muscarinic acetylcholine receptor blocking activity.[1] While its clinical applications have traditionally focused on allergic conditions, its dual mechanism of action presents a compelling case for its investigation in the context of the peripheral nervous system (PNS). The histamine H1 and muscarinic receptors are key modulators of neuronal activity, inflammation, and nociception in the periphery.[2][3] These application notes provide a comprehensive overview of the potential uses of this compound in PNS research, complete with detailed experimental protocols and a summary of relevant receptor signaling pathways.

Potential Applications in PNS Research

Based on its pharmacological profile, this compound could be a valuable tool for investigating several aspects of PNS pathophysiology:

  • Neuropathic Pain: Histamine, acting on H1 receptors in the periphery, is considered to have a pro-nociceptive or "algesic" effect, contributing to pain signaling.[2][4] Conversely, activation of peripheral muscarinic M2 receptors has been shown to produce antinociception.[3][5] this compound's ability to block H1 receptors suggests a potential to reduce neuropathic pain. Its anticholinergic properties, however, might have complex effects depending on the specific muscarinic receptor subtypes involved.

  • Nerve Injury and Regeneration: Muscarinic M1 receptor activity has been shown to constrain neurite outgrowth in adult sensory neurons.[6][7] By antagonizing M1 receptors, this compound could potentially promote nerve regeneration following injury. This positions it as a candidate for investigation in models of traumatic nerve injury or peripheral neuropathies characterized by axonal damage.

  • Neuroinflammation: The inflammatory response is a critical component of many peripheral neuropathies.[8][9] Histamine is a key mediator of inflammation, and its release from mast cells can sensitize nociceptors.[10] this compound's antihistaminic properties could be leveraged to study the role of histamine-mediated neuroinflammation in the PNS.

Data Presentation

Currently, there is a notable lack of specific quantitative data for this compound in the context of peripheral nervous system research. The following tables are provided as templates for researchers to populate as data becomes available.

Table 1: In Vitro Efficacy of this compound on Peripheral Neurons

ParameterCell TypeAssayValueReference
IC₅₀ (H1 Receptor Binding) Dorsal Root Ganglion (DRG) NeuronsRadioligand Binding AssayData Needed
IC₅₀ (Muscarinic Receptor Binding) Dorsal Root Ganglion (DRG) NeuronsRadioligand Binding AssayData Needed
EC₅₀ (Neurite Outgrowth) Primary Sensory NeuronsNeurite Outgrowth AssayData Needed
Effect on Neuronal Excitability Primary Sensory NeuronsPatch-Clamp ElectrophysiologyData Needed

Table 2: In Vivo Efficacy of this compound in Animal Models of Peripheral Neuropathy

Animal ModelDosing Regimen (mg/kg)Outcome MeasureResultReference
Chemotherapy-Induced Neuropathy (e.g., Paclitaxel) Data NeededMechanical Allodynia (von Frey)Data Needed
Diabetic Neuropathy (e.g., Streptozotocin-induced) Data NeededThermal Hyperalgesia (Hargreaves)Data Needed
Traumatic Nerve Injury (e.g., Sciatic Nerve Crush) Data NeededNerve Conduction Velocity (NCV)Data Needed
Neuroma Model of Spontaneous Pain Data NeededAutotomy ScoreData Needed

Signaling Pathways

The following diagrams illustrate the primary signaling pathways targeted by this compound in peripheral neurons.

H1_Receptor_Signaling This compound This compound H1R Histamine H1 Receptor This compound->H1R Blocks Histamine Histamine Histamine->H1R Activates Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Neuronal_Activation Neuronal Activation & Nociceptor Sensitization Ca2_release->Neuronal_Activation Leads to PKC->Neuronal_Activation Contributes to

Caption: this compound blocks the H1 receptor, inhibiting the Gq/PLC pathway.

Muscarinic_Receptor_Signaling cluster_m1 M1 Receptor (Gq-coupled) cluster_m2 M2 Receptor (Gi-coupled) This compound This compound M1R M1 Receptor This compound->M1R Blocks M2R M2 Receptor This compound->M2R Blocks ACh Acetylcholine (ACh) ACh->M1R Activates ACh->M2R Activates Gq Gq Protein M1R->Gq PLC PLC Gq->PLC Neurite_Outgrowth_Inhibition Inhibition of Neurite Outgrowth PLC->Neurite_Outgrowth_Inhibition Gi Gi Protein M2R->Gi AC Adenylyl Cyclase (AC) Gi->AC cAMP ↓ cAMP AC->cAMP Antinociception Antinociception cAMP->Antinociception

Caption: this compound's anticholinergic action on M1 and M2 receptors.

Experimental Protocols

The following protocols are provided as detailed examples for investigating the effects of this compound in PNS research.

Protocol 1: In Vitro Assessment of this compound on Neurite Outgrowth in Primary Dorsal Root Ganglion (DRG) Neurons

Objective: To determine if this compound, through its potential antagonism of M1 muscarinic receptors, can promote neurite outgrowth in cultured adult sensory neurons.[6]

Materials:

  • Adult Sprague-Dawley rats or C57BL/6 mice

  • Neurobasal medium, B27 supplement, GlutaMAX, penicillin/streptomycin

  • Collagenase Type II and Dispase II

  • Poly-D-lysine and Laminin

  • This compound hydrochloride (dissolved in sterile water or DMSO)

  • Pirenzepine (selective M1 antagonist, as a positive control)

  • Microscopy system with live-cell imaging capabilities and analysis software

Procedure:

  • Preparation of Culture Plates:

    • Coat 24-well plates with 100 µg/mL poly-D-lysine overnight at 37°C.

    • Wash three times with sterile water and allow to dry.

    • Coat with 10 µg/mL laminin for at least 2 hours at 37°C before use.[11]

  • DRG Neuron Isolation and Culture:

    • Euthanize the animal according to approved institutional protocols.

    • Dissect dorsal root ganglia from the spinal column under sterile conditions and place them in ice-cold DMEM/F12.[12]

    • Digest ganglia in an enzyme solution containing Collagenase II (1 mg/mL) and Dispase II (2.5 mg/mL) for 60-90 minutes at 37°C with gentle shaking.[13]

    • Mechanically dissociate the ganglia by gentle trituration with a fire-polished pipette.

    • Centrifuge the cell suspension and resuspend the pellet in complete Neurobasal medium (supplemented with B27, GlutaMAX, and antibiotics).

    • Plate the dissociated neurons onto the prepared laminin-coated plates.[12]

  • Drug Application:

    • After allowing neurons to adhere for 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM).

    • Include a vehicle control (e.g., DMSO) and a positive control group (Pirenzepine, 10 µM).

  • Neurite Outgrowth Analysis:

    • After 48-72 hours of incubation, fix the cells with 4% paraformaldehyde.

    • Perform immunocytochemistry for a neuronal marker (e.g., β-III tubulin).

    • Capture images using a fluorescence microscope.

    • Quantify neurite length using an automated software analysis tool (e.g., NeuronJ or the neurite outgrowth module in ImageJ/FIJI). Measure the length of the longest neurite per neuron and the total neurite length per neuron.

Neurite_Outgrowth_Workflow A Isolate DRGs from Rodent B Enzymatic & Mechanical Dissociation A->B C Plate Neurons on Laminin-Coated Wells B->C D Incubate 24h for Adhesion C->D E Apply this compound, Vehicle, or Control D->E F Incubate 48-72h E->F G Fix & Stain for β-III Tubulin F->G H Image Acquisition (Microscopy) G->H I Quantify Neurite Length H->I Neuropathic_Pain_Workflow A Acclimatize Rats & Establish Baseline (von Frey, Hargreaves) B Induce Neuropathy (Paclitaxel 2mg/kg i.p. on days 1, 3, 5, 7) A->B C Confirm Neuropathy Development (Day 14) B->C D Administer Single Dose: This compound, Vehicle, or Positive Control (i.p.) C->D E Assess Mechanical & Thermal Sensitivity at Multiple Time Points Post-Dose D->E F Data Analysis (ANOVA, %MPE) E->F

References

Application Notes and Protocols for In Vivo Imaging of Methdilazine Distribution in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methdilazine is a first-generation antihistamine of the phenothiazine class, primarily used to relieve pruritic skin disorders and other hypersensitivity reactions.[1][2] Understanding the whole-body distribution, target engagement, and potential off-target accumulation of this compound is crucial for optimizing its therapeutic efficacy and minimizing side effects. In vivo imaging techniques such as Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), and fluorescence imaging offer non-invasive methods to visualize and quantify the spatiotemporal distribution of drugs in living animal models.[3] This document outlines proposed protocols for imaging the biodistribution of this compound using these modalities.

Proposed Imaging Strategies for this compound

To enable in vivo imaging, this compound must be labeled with a suitable imaging probe. The choice of label depends on the selected imaging modality.

  • Radiolabeling for PET/SPECT Imaging: For quantitative, whole-body imaging with high sensitivity, radiolabeling this compound is the preferred approach.[4][5]

    • PET: Labeling with a positron-emitting radionuclide such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F) would be suitable. These isotopes offer excellent resolution and are commonly used in drug development studies.[4]

    • SPECT: Alternatively, labeling with a gamma-emitting radionuclide like Technetium-99m (⁹⁹mTc) or Iodine-123 (¹²³I) can be employed for SPECT imaging, which is also a valuable tool for biodistribution studies.

  • Fluorescent Labeling for Optical Imaging: For higher-resolution imaging of specific tissues or for ex vivo validation, this compound can be conjugated to a fluorescent dye.[6] Near-infrared (NIR) dyes are often preferred for in vivo applications due to their deeper tissue penetration.

Signaling Pathway of this compound

This compound functions as a histamine H1 receptor antagonist.[1][7] It competes with free histamine for binding to H1 receptors on effector cells in various tissues, including the gastrointestinal tract, blood vessels, and respiratory tract.[1][2] This action blocks the downstream signaling cascade typically initiated by histamine, thereby alleviating the symptoms of allergic reactions such as itching, vasodilation, and bronchoconstriction.[1]

Methdilazine_Signaling_Pathway cluster_cell Effector Cell receptor Histamine H1 Receptor g_protein Gq/11 Protein receptor->g_protein activates plc Phospholipase C g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 ↑ Intracellular Ca²⁺ ip3->ca2 induces release pkc Protein Kinase C dag->pkc activates response Allergic Response (e.g., itching, vasodilation) ca2->response leads to pkc->response leads to histamine Histamine histamine->receptor Binds This compound This compound This compound->receptor Blocks

Caption: this compound's H1 receptor antagonist activity.

Experimental Protocols

The following are detailed, hypothetical protocols for conducting in vivo imaging of this compound.

General Experimental Workflow

The overall workflow for an in vivo imaging study of this compound would involve several key stages, from probe synthesis to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_imaging In Vivo Imaging cluster_validation Ex Vivo Validation cluster_analysis Data Analysis synthesis Synthesis & Labeling (e.g., [¹⁸F]this compound) qc Quality Control (Purity, Stability) synthesis->qc injection Tracer Administration (e.g., Intravenous Injection) qc->injection animal_prep Animal Model Preparation (e.g., Acclimatization, Anesthesia) animal_prep->injection pet_scan Dynamic/Static PET Scan injection->pet_scan euthanasia Euthanasia & Tissue Harvest pet_scan->euthanasia Post-imaging image_recon Image Reconstruction pet_scan->image_recon gamma_count Gamma Counting / Fluorescence Measurement euthanasia->gamma_count data_quant Data Quantification (%ID/g) gamma_count->data_quant roi_analysis Region of Interest (ROI) Analysis image_recon->roi_analysis roi_analysis->data_quant

Caption: Proposed workflow for in vivo imaging of this compound.
Protocol for PET/SPECT Imaging of Radiolabeled this compound

Objective: To quantitatively determine the whole-body biodistribution of this compound in a rodent model over time.

Materials:

  • Radiolabeled this compound (e.g., [¹⁸F]this compound) in sterile saline.

  • Animal model: Male Wistar rats or C57BL/6 mice (n=3-5 per time point).[8]

  • Anesthesia: Isoflurane (2-3% for induction, 1-2% for maintenance).

  • PET/SPECT scanner calibrated for the specific radionuclide.

  • Gamma counter for ex vivo biodistribution.

Procedure:

  • Animal Preparation:

    • Acclimatize animals for at least one week before the study.

    • Fast animals for 4-6 hours prior to tracer injection to reduce metabolic variability.

    • Anesthetize the animal using isoflurane.

    • Place a tail-vein catheter for tracer administration.

    • Position the animal on the scanner bed, ensuring vital signs (respiration, temperature) are monitored throughout the procedure.[9]

  • Tracer Administration:

    • Administer a bolus injection of radiolabeled this compound (e.g., 5-10 MBq for mice) via the tail-vein catheter.[10]

    • Record the precise dose administered and the time of injection.

  • PET/SPECT Imaging:

    • Dynamic Scan: For detailed pharmacokinetic analysis, begin a dynamic scan immediately upon injection, acquiring data for 60-90 minutes.[10]

    • Static Scans: For biodistribution at specific time points, perform static scans (e.g., 10-20 minutes) at various times post-injection (e.g., 30 min, 1h, 2h, 4h).

    • Reconstruct the imaging data using appropriate algorithms (e.g., 3D-OSEM).

  • Image Analysis:

    • Draw regions of interest (ROIs) over major organs (e.g., brain, heart, lungs, liver, kidneys, spleen, muscle, bone) on the reconstructed images.

    • Calculate the radioactivity concentration in each ROI and express it as a percentage of the injected dose per gram of tissue (%ID/g).

Protocol for Ex Vivo Biodistribution Validation

Objective: To validate the in vivo imaging data through direct measurement of radioactivity in harvested tissues.

Procedure:

  • Tissue Harvesting:

    • Immediately following the final imaging session (or at predetermined time points for separate cohorts), euthanize the anesthetized animal.

    • Quickly dissect major organs and tissues.

    • Collect blood samples.

  • Sample Processing:

    • Blot tissues to remove excess blood, weigh them, and place them in pre-weighed tubes.

    • Measure the radioactivity in each sample using a calibrated gamma counter.

    • Also measure the activity in standards prepared from the injected radiotracer.

  • Data Analysis:

    • Calculate the %ID/g for each tissue sample.

    • Compare the ex vivo biodistribution data with the results obtained from in vivo image analysis.

Hypothetical Data Presentation

The quantitative data from the biodistribution studies should be summarized in tables for clear comparison.

Table 1: Hypothetical Biodistribution of [¹⁸F]this compound in Rats (%ID/g ± SD)

Organ30 min Post-Injection60 min Post-Injection120 min Post-Injection
Blood2.5 ± 0.41.2 ± 0.20.5 ± 0.1
Brain0.8 ± 0.10.6 ± 0.10.3 ± 0.05
Heart3.1 ± 0.52.5 ± 0.41.8 ± 0.3
Lungs8.5 ± 1.26.2 ± 0.93.5 ± 0.6
Liver15.2 ± 2.118.5 ± 2.514.1 ± 1.9
Kidneys10.1 ± 1.512.3 ± 1.89.8 ± 1.4
Spleen4.2 ± 0.63.1 ± 0.52.0 ± 0.3
Muscle1.0 ± 0.20.8 ± 0.10.6 ± 0.1

Note: Data are hypothetical and for illustrative purposes only.

Considerations for Fluorescent Imaging

While PET and SPECT provide whole-body quantitative data, fluorescence imaging can offer complementary information.

  • Probe Development: this compound could be conjugated to a near-infrared (NIR) fluorescent dye to create a fluorescent analog.[11] Care must be taken to ensure that the addition of the bulky dye does not significantly alter the pharmacokinetic properties of the parent molecule.

  • In Vivo Imaging: Due to limited light penetration, in vivo fluorescence imaging would be best suited for studying this compound distribution in superficial tissues or in animals with surgically implanted imaging windows.[12]

  • Ex Vivo Imaging: High-resolution fluorescence microscopy on tissue sections from animals dosed with fluorescently-labeled this compound can reveal its distribution at a cellular or subcellular level, providing valuable mechanistic insights.

By employing these proposed methodologies, researchers can gain a comprehensive understanding of the in vivo distribution of this compound, which is essential for advancing its clinical application and development.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Methdilazine Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methdilazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the instability of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

A1: this compound is a first-generation antihistamine belonging to the phenothiazine class of drugs.[1] Like other phenothiazines, its chemical structure is susceptible to degradation in aqueous environments, which can lead to a loss of potency and the formation of potentially harmful degradation products. This instability is a critical consideration for the development of liquid dosage forms and for ensuring the accuracy and reproducibility of in vitro and in vivo experiments.

Q2: What are the primary factors that contribute to the degradation of this compound in aqueous solutions?

A2: The main factors affecting the stability of phenothiazines, including this compound, are:

  • pH: The stability of phenothiazines is significantly influenced by the pH of the solution.[2]

  • Light: Exposure to light, particularly UV radiation, can cause decomposition and discoloration of the phenothiazine nucleus.[3]

  • Oxidation: this compound has been shown to be susceptible to oxidative stress.[4] The presence of oxygen and metal ions can catalyze oxidative degradation.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[5][6]

Q3: What are the typical signs of this compound degradation in my solution?

A3: Visual signs of degradation can include a change in color of the solution. However, significant degradation can occur without any visible changes. The most reliable method to assess stability is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), which can separate and quantify this compound and its degradation products.[4]

Q4: I observed slight degradation in my this compound solution under oxidative stress. What is the likely degradation pathway?

A4: For many phenothiazines, oxidative degradation proceeds via the formation of a semiquinone free radical, leading to products such as sulfoxides. For instance, promethazine, a related phenothiazine, forms promethazine 5-oxide as a degradation product. A similar pathway can be anticipated for this compound.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments with this compound aqueous solutions.

Problem Potential Cause Recommended Solution
Rapid discoloration of the this compound solution upon preparation. Photodegradation: The solution is likely being exposed to excessive light. Phenothiazines are known to be light-sensitive.[3]Prepare and store the solution in amber-colored glassware or containers wrapped in aluminum foil to protect it from light. Work in a dimly lit environment when possible.
Loss of this compound potency over a short period, even when protected from light. Oxidative Degradation: The presence of dissolved oxygen or trace metal ions in the solvent can catalyze oxidation. This compound is known to be susceptible to oxidative stress.[4]1. Use of Antioxidants: Add an antioxidant such as ascorbic acid or sodium metabisulfite to the formulation. 2. Use of Chelating Agents: Incorporate a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation. 3. Deoxygenate the Solvent: Purge the solvent with an inert gas (e.g., nitrogen or argon) before and during solution preparation to remove dissolved oxygen.
Precipitation or cloudiness in the this compound solution. pH Shift or Low Solubility: The pH of the solution may have shifted to a range where this compound hydrochloride has lower solubility. A 1% aqueous solution of this compound hydrochloride has a pH of 4.8-6.[7][8]1. pH Control: Use a suitable buffer system to maintain the pH within the optimal range for both stability and solubility. Citric acid-phosphate buffers have been used for other phenothiazines.[2] 2. Solubilizing Agents: Consider the use of cyclodextrins to form inclusion complexes, which can enhance the aqueous solubility and stability of this compound.
Inconsistent results in bioassays or analytical measurements. Degradation During Experiment: The instability of this compound in the experimental medium could be leading to variable concentrations of the active compound.1. Freshly Prepare Solutions: Prepare this compound solutions immediately before use. 2. Incorporate Stabilizers in Media: If compatible with the experimental setup, add antioxidants or chelating agents to the assay buffer or cell culture medium. 3. Conduct Stability Checks: Analyze the concentration of this compound in your experimental medium at the beginning and end of the experiment to assess its stability under the specific conditions.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Aqueous Stock Solution

This protocol describes the preparation of a 1 mg/mL this compound hydrochloride stock solution with enhanced stability.

Materials:

  • This compound hydrochloride powder

  • High-purity water (e.g., Milli-Q or equivalent)

  • Ascorbic acid

  • Disodium EDTA

  • Nitrogen or Argon gas

  • Amber-colored volumetric flask

  • Sterile syringe filter (0.22 µm)

Procedure:

  • Deoxygenate the Water: Sparge the high-purity water with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.

  • Prepare the Stabilizer Solution: In the deoxygenated water, dissolve ascorbic acid to a final concentration of 0.1% (w/v) and disodium EDTA to a final concentration of 0.01% (w/v).

  • Dissolve this compound: Accurately weigh the required amount of this compound hydrochloride powder and dissolve it in the stabilizer solution to achieve a final concentration of 1 mg/mL.

  • Protect from Light: Perform all dissolution steps in an amber-colored volumetric flask to minimize light exposure.

  • Sterile Filtration: If required for the application, sterile-filter the final solution using a 0.22 µm syringe filter.

  • Storage: Store the stabilized stock solution at 2-8°C in a tightly sealed, light-protected container. It is recommended to use the solution within a week of preparation.

Protocol 2: Stability Testing of this compound Solutions using RP-UPLC

This protocol outlines a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method to quantify this compound and monitor its degradation.

Instrumentation and Conditions:

  • UPLC System: Waters Acquity UPLC or equivalent

  • Column: Waters Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm)

  • Mobile Phase: A mixture of potassium dihydrogen orthophosphate and 1-pentane sulphonic acid buffer (pH 4.0) and acetonitrile (60:40 v/v).[4]

  • Flow Rate: 0.25 mL/min[4]

  • Column Temperature: 35°C

  • Detection Wavelength: 254 nm[4]

  • Injection Volume: 2 µL

Procedure:

  • Sample Preparation: Prepare your this compound solution (e.g., as described in Protocol 1 or your experimental formulation) at a known concentration (e.g., 40 µg/mL).

  • Forced Degradation Studies (for method validation):

    • Acidic: Add 5M HCl and heat at 80°C.

    • Basic: Add 5M NaOH and heat at 80°C.

    • Oxidative: Add 5% H₂O₂ and heat at 80°C.[4]

    • Thermal: Expose the solid drug to dry heat at 105°C.

    • Photolytic: Expose the solid drug to 1.2 million lux hours in a photostability chamber.[4]

  • Analysis: Inject the prepared samples into the UPLC system.

  • Data Interpretation: The retention time for this compound is approximately 2.3 minutes under these conditions.[4] Degradation is indicated by a decrease in the peak area of the this compound peak and the appearance of new peaks corresponding to degradation products.

Data Presentation

Table 1: Factors Influencing this compound Stability and Recommended Mitigation Strategies

FactorEffect on this compoundMitigation Strategy
pH Instability outside the optimal rangeMaintain pH in the range of 4.8-6 using a suitable buffer system.[2][7][8]
Light PhotodegradationUse of amber-colored glassware, protection from UV and ambient light.[3]
Oxygen Oxidative degradationDeoxygenate solvents, use of antioxidants (e.g., ascorbic acid).
Metal Ions Catalyze oxidationUse of chelating agents (e.g., EDTA).
Temperature Increased degradation rateStore solutions at recommended temperatures (e.g., 2-8°C).

Visualizations

degradation_pathway This compound This compound (Phenothiazine Nucleus) Intermediate Semiquinone Free Radical (Intermediate) This compound->Intermediate degrades to Stressors Stress Factors (Light, Oxygen, Metal Ions, pH, Heat) Stressors->this compound induce DegradationProducts Degradation Products (e.g., Sulfoxides) Intermediate->DegradationProducts forms

Caption: Proposed degradation pathway of this compound.

stabilization_workflow start Start: Unstable this compound Solution check_light Is the solution protected from light? start->check_light protect_light Use amber vials or wrap in foil check_light->protect_light No check_oxidation Is oxidation a risk? check_light->check_oxidation Yes protect_light->check_oxidation add_antioxidant Add Antioxidant (e.g., Ascorbic Acid) check_oxidation->add_antioxidant Yes check_ph Is pH controlled? check_oxidation->check_ph No add_chelator Add Chelating Agent (e.g., EDTA) add_antioxidant->add_chelator deoxygenate Deoxygenate Solvent (N2 or Ar sparging) add_chelator->deoxygenate deoxygenate->check_ph add_buffer Use a suitable buffer (pH 4.8-6) check_ph->add_buffer No stable_solution Stable this compound Solution check_ph->stable_solution Yes add_buffer->stable_solution

Caption: Troubleshooting workflow for stabilizing this compound.

References

Troubleshooting peak tailing in Methdilazine HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Methdilazine, with a specific focus on addressing peak tailing.

Troubleshooting Guide: Peak Tailing

Question: My this compound peak is showing significant tailing. What are the primary causes?

Answer:

Peak tailing in the HPLC analysis of this compound, a basic compound, is a common issue that can compromise resolution, sensitivity, and accurate quantification.[1][2] The distortion is often a result of more than one retention mechanism occurring during the separation.[3]

The most frequent causes include:

  • Secondary Silanol Interactions: this compound, being a basic compound with amine groups, can interact with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2][3][4] This secondary ionic interaction, in addition to the primary hydrophobic interaction, delays a portion of the analyte from eluting, causing a tail.[4] This effect is more pronounced at a neutral mobile phase pH (6 to 8).[1]

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion.[1][2][5]

  • Improper Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak shape issues, including tailing, especially for early eluting peaks.[1][2][6]

  • Column Degradation: The formation of a void at the column inlet or a partially blocked frit can disrupt the sample band, leading to broad and tailing peaks.[1][3][7]

  • Extra-Column Volume (Dead Volume): Excessive volume from tubing, fittings, or the detector cell can cause the separated peak to broaden and tail after leaving the column.[2][7][8]

  • Mobile Phase pH Issues: If the mobile phase pH is close to the analyte's pKa, the compound can exist in both ionized and non-ionized forms, leading to peak shape distortion.[5][8]

Question: How can I systematically troubleshoot and resolve peak tailing for this compound?

Answer:

A systematic approach is key to identifying and fixing the root cause of peak tailing. Follow this logical workflow:

Step 1: Evaluate the Chromatogram

  • Are all peaks tailing or just the this compound peak?

    • All peaks tailing: This often points to a system-wide or physical issue. Suspect extra-column volume (dead volume), a column void, or a blocked frit.[7] Start by checking your connections and then inspect the column.

    • Only the this compound peak (or other basic compounds) is tailing: This strongly suggests a chemical interaction issue, most likely with stationary phase silanols.[6] Focus on optimizing the mobile phase and column chemistry.

Step 2: Address Chemical Interaction Issues

If you suspect secondary silanol interactions are the cause, consider the following solutions:

  • Adjust Mobile Phase pH: Lowering the mobile phase pH to ≤ 3 protonates the silanol groups, making them less available to interact with the positively charged this compound.[1][3][9] This is often the most effective solution.

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM for LC-UV) can increase the ionic strength of the mobile phase, which helps to mask the residual silanol sites.[7][10]

  • Use a Mobile Phase Additive: Incorporate a competing base, like triethylamine (TEA), into the mobile phase at a low concentration (e.g., 10-20 mM).[1][9][11][12] The TEA will preferentially interact with the silanol groups, preventing this compound from doing so.

  • Select an Appropriate Column:

    • Use an End-Capped Column: Modern, high-purity silica columns are "end-capped," meaning most residual silanols have been chemically deactivated with reagents like trimethylchlorosilane (TMCS).[3][7] This significantly reduces tailing for basic compounds.

    • Consider Alternative Stationary Phases: For very challenging separations, non-silica-based columns (e.g., polymer-based) or hybrid silica-organic columns can eliminate the problem of silanol interactions.[9][11]

Step 3: Rule Out Method and System Issues

If mobile phase adjustments do not resolve the issue, investigate these potential causes:

  • Reduce Sample Load: To check for mass overload, dilute your sample 10-fold or reduce the injection volume and reinject.[10] If the peak shape improves, overload was the issue.[5]

  • Match Sample Solvent to Mobile Phase: Dissolve your sample in the initial mobile phase composition or a weaker solvent whenever possible.[1][10]

  • Perform Column Maintenance: If a column void is suspected, try reversing and flushing the column (if the manufacturer allows). If this fails, the column may need to be replaced.[1][10]

Below is a troubleshooting workflow to help visualize these steps.

TroubleshootingWorkflow Start Peak Tailing Observed Q_AllPeaks Are all peaks tailing? Start->Q_AllPeaks A_SystemIssue Suspect System/Physical Issue: - Extra-column volume - Column void/blockage Q_AllPeaks->A_SystemIssue Yes A_ChemicalIssue Suspect Chemical Interaction: - Secondary silanol interactions - Mobile phase effects Q_AllPeaks->A_ChemicalIssue No Proc_CheckConnections Check all fittings and tubing for dead volume A_SystemIssue->Proc_CheckConnections Proc_AdjustpH Adjust Mobile Phase: - Lower pH to 2.5-3.0 - Increase buffer strength A_ChemicalIssue->Proc_AdjustpH Proc_InspectColumn Inspect column for voids. Flush or replace. Proc_CheckConnections->Proc_InspectColumn End_Resolved Issue Resolved Proc_InspectColumn->End_Resolved Proc_AddModifier Add mobile phase modifier (e.g., TEA) Proc_AdjustpH->Proc_AddModifier Proc_CheckOverload Test for Mass Overload: - Reduce injection volume - Dilute sample Proc_AddModifier->Proc_CheckOverload Proc_CheckSolvent Check Sample Solvent: - Dissolve sample in mobile phase Proc_CheckOverload->Proc_CheckSolvent Proc_CheckSolvent->End_Resolved

Figure 1. Troubleshooting workflow for peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is an acceptable peak tailing factor?

  • The tailing factor (Tf) or asymmetry factor (As) is a quantitative measure of peak shape. A perfectly symmetrical (Gaussian) peak has a value of 1.0. For most assays, a tailing factor of less than 1.5 is considered acceptable, although some regulatory guidelines may require a value below 1.2.[3]

Q2: Why does lowering the mobile phase pH help reduce tailing for this compound?

  • This compound is a basic compound. Residual silanol groups on the silica packing of an HPLC column have a pKa of approximately 3.5.[1] At a mobile phase pH above this value, the silanols become deprotonated (negatively charged) and can strongly interact with the protonated (positively charged) this compound. This secondary ionic interaction causes tailing.[1][3] By lowering the pH to below 3, the silanols are fully protonated (neutral), minimizing this unwanted interaction.[3][9]

Q3: Can my sample solvent cause peak tailing?

  • Yes. If your sample is dissolved in a solvent that is stronger than your mobile phase (e.g., 100% acetonitrile for a mobile phase starting at 10% acetonitrile), it can cause band broadening and peak distortion, including tailing.[1][2][10] This effect is usually more pronounced for peaks that elute early in the chromatogram.[1]

Q4: When should I choose a new column versus modifying my mobile phase?

  • Modifying the mobile phase (e.g., adjusting pH or adding modifiers) is typically the first and easiest step. However, if you consistently work with basic compounds like this compound, investing in a modern, high-purity, end-capped column is a proactive strategy to prevent peak tailing from the start.[7] If your current column is old or has been used extensively under harsh conditions, it may be degraded, and replacement is the best option.

Q5: What is the mechanism behind silanol interaction?

  • Silica-based columns have residual, unreacted silanol groups (Si-OH) on their surface. At mid-range pH, these groups are ionized (Si-O⁻), creating negatively charged sites. Basic analytes like this compound are protonated in the mobile phase (Analyte-NH⁺). A secondary, strong ion-exchange interaction occurs between the negatively charged silanol and the positively charged analyte, which is stronger than the intended reversed-phase mechanism, causing delayed elution and peak tailing.[1][4]

SilanolInteraction cluster_0 Silica Surface (Stationary Phase) cluster_1 Mobile Phase Silica Si-O-Si-O-Si Silanol_1 Si-OH Silanol_2 Si-O⁻ Analyte This compound-NH⁺ (Basic Analyte) Analyte->Silanol_2  Secondary Ionic Interaction  (Causes Tailing)

Figure 2. Interaction of basic analyte with silanol groups.

Data Summary and Protocols

Table 1: Effect of Mobile Phase pH on Peak Asymmetry for Basic Compounds

This table illustrates the typical impact of adjusting mobile phase pH on the peak shape of a basic analyte.

Mobile Phase pHSilanol Group StateAnalyte-Silanol InteractionExpected Asymmetry Factor (As)Peak Shape
7.0Ionized (Si-O⁻)Strong Ionic Interaction> 2.0Severe Tailing
4.5Partially IonizedModerate Ionic Interaction1.5 - 2.0Tailing
3.0Protonated (Si-OH)Minimal Interaction1.2 - 1.5Improved
2.5Protonated (Si-OH)Negligible Interaction< 1.2Symmetrical

Data is representative based on typical chromatographic principles for basic compounds.[3]

Table 2: Recommended Maximum Sample Loads for Analytical HPLC Columns

To avoid peak distortion from mass overload, adhere to these general guidelines.

Column Internal Diameter (mm)Typical Maximum Mass Load (µg)
4.650 - 500
3.020 - 200
2.110 - 100
1.01 - 10

Values are approximate and can vary based on stationary phase and analyte characteristics.[1]

Experimental Protocol: HPLC Method for this compound Analysis

This protocol provides a starting point for developing a robust HPLC method for this compound, designed to minimize peak tailing.

1. Materials and Reagents:

  • This compound Hydrochloride Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄)

  • Orthophosphoric Acid (85%)

  • Water (HPLC Grade or Milli-Q)

2. Mobile Phase Preparation (pH 3.0 Buffer):

  • Weigh 1.36 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC grade water to make a 10 mM solution.

  • Filter the buffer solution through a 0.45 µm nylon filter.

  • Adjust the pH of the solution to 3.0 ± 0.05 using orthophosphoric acid.

  • The mobile phase will be a mixture of this pH 3.0 buffer and acetonitrile. A common starting point is 60:40 (v/v) Buffer:Acetonitrile.

  • Degas the final mobile phase mixture by sonication or vacuum filtration before use.

3. Standard Solution Preparation (100 µg/mL):

  • Accurately weigh 10 mg of this compound HCl reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase. This is your stock solution.

  • Further dilutions can be made from the stock solution using the mobile phase to create calibration standards.

4. Sample Preparation:

  • For dosage forms (e.g., tablets), grind a representative number of tablets to a fine powder.

  • Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a volumetric flask.

  • Add the mobile phase to about 70% of the flask volume, sonicate for 15 minutes to ensure complete dissolution, and then dilute to volume with the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

5. HPLC Conditions:

  • Column: C18, end-capped, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: 60% (10 mM KH₂PO₄, pH 3.0) : 40% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm[13]

  • Run Time: 10 minutes

References

Methdilazine Solubility in Cell Culture Media: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding solubility issues encountered with Methdilazine in cell culture media.

Troubleshooting Guide

This guide addresses common problems and provides step-by-step solutions for dissolving and using this compound in your experiments.

Q1: My this compound hydrochloride is not dissolving in the cell culture medium.

A1: Direct dissolution of this compound hydrochloride in aqueous cell culture media can be challenging due to its hydrophobic properties. It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating a high-concentration stock solution of this compound.

  • Procedure:

    • Prepare a stock solution of this compound hydrochloride in 100% DMSO. A concentration of 10-20 mM is a good starting point.

    • Ensure the powder is completely dissolved by vortexing and, if necessary, brief sonication.

    • For use in cell culture, dilute the DMSO stock solution into your pre-warmed cell culture medium to achieve the final desired concentration.

  • Important Consideration: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO without the drug) in your experiments.

Q2: After adding my this compound stock solution to the media, a precipitate forms.

A2: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for hydrophobic compounds. This occurs when the drug's concentration exceeds its solubility limit in the final aqueous environment.

  • Troubleshooting Steps:

    • Reduce the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.

    • Increase Serum Concentration: If your experimental design allows, increasing the percentage of fetal bovine serum (FBS) in your culture medium can enhance the solubility of hydrophobic compounds.

    • Stepwise Dilution: Instead of a single large dilution, try a serial dilution of the DMSO stock into pre-warmed media. This gradual decrease in solvent concentration can sometimes prevent precipitation.

    • Pre-warm the Media: Always add the drug stock to cell culture media that has been pre-warmed to 37°C. Adding to cold media can decrease solubility.

Q3: I am observing unexpected cell death or changes in cell morphology.

A3: This could be due to the cytotoxic effects of this compound at the tested concentrations, solvent toxicity, or the presence of precipitates.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Determine the optimal non-toxic concentration range for your specific cell line by performing a cytotoxicity assay (e.g., MTT, XTT) with a wide range of this compound concentrations.

    • Check Vehicle Control: Ensure that cells treated with the vehicle (DMSO at the same final concentration) do not exhibit the same toxic effects. If they do, the DMSO concentration is too high.

    • Visual Inspection: Carefully inspect your culture wells under a microscope for any signs of drug precipitation. Precipitates can cause physical stress to cells.

Frequently Asked Questions (FAQs)

Q: What is the recommended solvent for making a stock solution of this compound?

A: For cell culture applications, high-purity, sterile-filtered DMSO is the recommended solvent for preparing a concentrated stock solution of this compound hydrochloride.

Q: What is the solubility of this compound hydrochloride?

A: this compound hydrochloride is soluble in water at concentrations between 50 to 100 mg/mL.[1][2] However, its solubility in complex cell culture media can be significantly lower. It is also soluble in ethanol and chloroform.[1] For research purposes, a stock solution in DMSO at 40 mg/mL is achievable with sonication.[3]

Q: How should I store my this compound stock solution?

A: this compound hydrochloride powder should be stored at -20°C.[4] Stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Aqueous stock solutions are reported to be stable for 1-2 weeks at 4°C and 6-8 weeks at -20°C.[5] The pH of aqueous solutions should not exceed 7.0 to prevent inactivation.[5]

Q: At what pH is this compound hydrochloride most stable?

A: A 1% aqueous solution of this compound hydrochloride has a pH between 4.8 and 6.0.[1] For other hydrochloride salts, maximum stability in aqueous solution is often observed at a slightly acidic pH. For example, hydralazine hydrochloride has maximum stability around pH 3.5.

Quantitative Data Summary

PropertyValueSource
Molecular Weight 332.9 g/mol (hydrochloride salt)[1]
Solubility in Water 50 to 100 mg/mL[1][2]
Solubility in DMSO 40 mg/mL (with sonication)[3]
Aqueous Solution pH (1%) 4.8 - 6.0[1]

Experimental Protocols

Protocol for Preparation of this compound Hydrochloride Stock Solution

  • Materials:

    • This compound hydrochloride powder

    • Sterile, anhydrous Dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound hydrochloride powder.

    • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the powder is completely dissolved. If necessary, sonicate the tube in a water bath for short intervals.

    • Aliquot the stock solution into sterile, single-use microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol for Treating Cells with this compound

  • Materials:

    • Prepared this compound stock solution in DMSO

    • Pre-warmed (37°C) complete cell culture medium

    • Cultured cells ready for treatment

  • Procedure:

    • Thaw a single aliquot of the this compound stock solution at room temperature.

    • Calculate the volume of the stock solution needed to achieve the final desired concentration in your cell culture wells.

    • In a sterile tube, perform a pre-dilution of the stock solution into a small volume of pre-warmed complete medium.

    • Gently mix the pre-diluted drug solution.

    • Add the appropriate volume of the pre-diluted drug solution to your cell culture wells.

    • Gently swirl the plate to ensure even distribution of the compound.

    • Include a vehicle control by adding the same volume of a DMSO-media mixture (without the drug) to a separate set of wells.

    • Incubate the cells for the desired treatment period.

Visualizations

Methdilazine_Solubility_Workflow This compound Solubility Workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use Start Start Weigh_MDZ Weigh this compound HCl Start->Weigh_MDZ Add_DMSO Add sterile DMSO Weigh_MDZ->Add_DMSO Dissolve Vortex/Sonicate to dissolve Add_DMSO->Dissolve Store Aliquot and store at -20°C/-80°C Dissolve->Store Dilute Dilute stock in warm media Store->Dilute Observe Observe for precipitation Dilute->Observe Precipitate Precipitate forms Observe->Precipitate Yes No_Precipitate No precipitate Observe->No_Precipitate No Troubleshoot Troubleshoot: - Lower final concentration - Increase serum % - Stepwise dilution Precipitate->Troubleshoot Proceed Proceed with experiment No_Precipitate->Proceed H1_Signaling_Pathway Histamine H1 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor Histamine->H1R binds Gq Gq protein H1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C DAG->PKC activates Ca2 Ca²⁺ release ER->Ca2 Ca2->PKC co-activates Cellular_Response Cellular Response (e.g., inflammation) PKC->Cellular_Response phosphorylates targets This compound This compound This compound->H1R antagonizes

References

Technical Support Center: Analysis of Methdilazine in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the bioanalysis of Methdilazine, with a specific focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In the analysis of this compound in biological samples like plasma, serum, or urine, these effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[2] This phenomenon can significantly impact the accuracy, precision, and sensitivity of the analytical method.[2][3] The primary sources of matrix effects in biological fluids include phospholipids, salts, and endogenous metabolites.[1][4]

Q2: How can I determine if my this compound assay is experiencing matrix effects?

A2: A common method to assess matrix effects is the post-extraction spike method.[1] This involves comparing the response of this compound spiked into an extracted blank matrix to the response of this compound in a neat solution at the same concentration.[1] A significant difference in signal intensity indicates the presence of matrix effects. Another qualitative technique is the post-column infusion experiment, where a constant flow of this compound solution is infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any deviation in the baseline signal at the retention time of co-eluting matrix components points to regions of ion suppression or enhancement.[5]

Q3: What are the common sample preparation techniques to minimize matrix effects for this compound analysis?

A3: The choice of sample preparation is critical for reducing matrix effects. Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method, but it may not effectively remove phospholipids, a major source of matrix effects.

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning this compound into an immiscible organic solvent, leaving many matrix components behind.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by utilizing a stationary phase to selectively retain this compound while matrix components are washed away. This is often the most effective technique for minimizing matrix effects.[4]

Q4: Can chromatographic conditions be optimized to reduce matrix effects?

A4: Yes, optimizing the chromatographic separation is a key strategy. By achieving good separation between this compound and interfering matrix components, the impact of ion suppression or enhancement can be significantly reduced.[3] Strategies include:

  • Using a high-efficiency column (e.g., UPLC).

  • Adjusting the mobile phase composition and gradient to improve resolution.

  • Ensuring adequate retention of this compound on the column can help separate it from early-eluting interferences.[6]

Q5: How does an internal standard (IS) help in correcting for matrix effects?

A5: An internal standard, particularly a stable isotope-labeled (SIL) version of this compound, is highly recommended. A SIL-IS co-elutes with the analyte and experiences similar matrix effects. By using the peak area ratio of the analyte to the IS, the variability caused by ion suppression or enhancement can be effectively compensated for, leading to more accurate and precise quantification.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor reproducibility of this compound peak areas in different sample lots. Variable matrix effects between different sources of biological matrix.1. Evaluate matrix effects across at least six different lots of the biological matrix.[1]2. Implement a more rigorous sample cleanup method, such as SPE.[4]3. Use a stable isotope-labeled internal standard to compensate for variability.[1]
Low recovery of this compound. Inefficient extraction from the biological matrix.1. Optimize the pH of the extraction solvent to ensure this compound (a basic compound) is in its neutral form for better partitioning in LLE or retention in SPE.2. Experiment with different LLE solvents or SPE sorbents and elution solvents.
Signal suppression observed at the retention time of this compound. Co-elution of matrix components, often phospholipids in plasma samples.[4]1. Modify the chromatographic gradient to better separate this compound from the suppression zone.[7]2. Incorporate a phospholipid removal step in your sample preparation protocol.[4]3. Consider a different ionization source or polarity if feasible.
Inconsistent internal standard response. The chosen internal standard is not behaving similarly to this compound.1. If not already using one, switch to a stable isotope-labeled internal standard for this compound.2. If using an analog IS, ensure it co-elutes and has similar ionization properties to this compound.

Quantitative Data Summary

The following table summarizes typical performance data for bioanalytical methods used for phenothiazine-like compounds, which can be used as a benchmark when developing an assay for this compound.

Parameter Protein Precipitation Liquid-Liquid Extraction Solid-Phase Extraction
Analyte Recovery (%) > 85%> 90%> 95%
Matrix Factor (MF) 0.6 - 1.10.8 - 1.10.9 - 1.1
IS-Normalized MF (CV%) < 15%< 10%< 5%
Lower Limit of Quantification (LLOQ) 1 - 5 ng/mL0.5 - 2 ng/mL0.1 - 1 ng/mL

Note: These are representative values for similar compounds and may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Post-Extraction Spike for Matrix Factor Calculation

  • Prepare Samples:

    • Set A (Neat Solution): Spike this compound and its IS into the final reconstitution solvent.

    • Set B (Post-Spike Matrix): Extract blank biological matrix (e.g., plasma) using your established procedure. Spike this compound and its IS into the final extracted and evaporated residue before reconstitution.

  • Analyze Samples: Inject both sets of samples into the LC-MS/MS system.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)[1]

    • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[1]

  • Calculate IS-Normalized Matrix Factor:

    • IS-Normalized MF = (MF of Analyte) / (MF of IS)

    • The coefficient of variation (CV%) of the IS-Normalized MF across different lots of matrix should be ≤15%.[1]

Visual Diagrams

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Urine) Spike_IS Spike Internal Standard Sample->Spike_IS Extraction Extraction (PPT, LLE, or SPE) Spike_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation Reconstitution->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Calibration Quantification via Calibration Curve Ratio->Calibration

Caption: Bioanalytical workflow for this compound quantification.

cluster_source Ion Source cluster_suppression Ion Suppression Droplet Charged Droplet (Analyte + Matrix) Gas_Phase Gas Phase Ions Droplet->Gas_Phase Evaporation Matrix_Components Co-eluting Matrix (e.g., Phospholipids) Suppressed_Signal Suppressed Analyte Signal Reduced_Evaporation Reduced Evaporation Efficiency Matrix_Components->Reduced_Evaporation Reduced_Evaporation->Suppressed_Signal

Caption: Mechanism of ion suppression in LC-MS.

node_sol node_sol node_prob node_prob start Inconsistent Results? check_is IS Response OK? start->check_is check_recovery Recovery OK? check_is->check_recovery Yes prob_is Problem with IS check_is->prob_is No check_matrix Matrix Effect >15%? check_recovery->check_matrix Yes prob_recovery Poor Extraction Efficiency check_recovery->prob_recovery No sol_is Use Stable Isotope Labeled IS check_matrix->sol_is No, but still variable prob_matrix Significant Matrix Effect check_matrix->prob_matrix Yes prob_is->sol_is sol_recovery Optimize Sample Prep (pH, solvent, sorbent) prob_recovery->sol_recovery sol_matrix_1 Improve Sample Cleanup (e.g., use SPE) prob_matrix->sol_matrix_1 sol_matrix_2 Optimize Chromatography to separate from interferences prob_matrix->sol_matrix_2

Caption: Troubleshooting decision tree for matrix effects.

References

Improving the sensitivity of Methdilazine detection by spectrophotometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working on the spectrophotometric detection of Methdilazine. The focus is on improving the sensitivity and reliability of the measurements.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process.

Question: Why am I getting low or no absorbance signal for my this compound samples?

Answer: Low absorbance is a common indicator of insufficient sensitivity or issues with the reaction chemistry. Consider the following causes and solutions:

  • Suboptimal Reaction Conditions: The formation of the colored complex is often highly dependent on pH, temperature, and reaction time.

    • pH: Ensure the pH of the reaction mixture is optimal for the chosen method. For instance, methods involving oxidation with Cerium(IV) and complexation with Chromotrope 2R require a pH of 2.5±0.8, while complexation with Arsenazo(III) requires a pH of 7.8±1.0[1][2]. Ion-pair complex formation with dyes like Congo red or methyl orange typically occurs in an acidic medium[3][4].

    • Reagent Concentration: The concentration of the chromogenic or oxidizing reagent may be insufficient. Verify the concentrations of all reagents and prepare fresh solutions if necessary.

    • Reaction Time: The color-forming reaction may not have reached completion. Allow for the recommended incubation time as specified in the protocol.

  • Incorrect Wavelength: Ensure the spectrophotometer is set to the maximum absorbance wavelength (λmax) for the specific complex being measured. This can vary significantly between methods (e.g., 620 nm for Ce(III)-Arsenazo(III), 530 nm for Ce(III)-Chromotrope 2R, and 400-490 nm for various ion-pair complexes)[1][2][3].

  • Sample Concentration Too Low: The concentration of this compound in your sample may be below the method's limit of detection (LOD). Consider using a more sensitive method or concentrating your sample if possible.

  • Instrument Issues: Check the instrument's performance by running a standard with a known absorbance. Ensure the light source is functioning correctly and the detector is calibrated[5][6].

Question: My results are not reproducible. What is causing the high variability?

Answer: Poor reproducibility can stem from inconsistencies in sample handling, reagent preparation, or instrument operation.

  • Inconsistent Pipetting: Use calibrated pipettes and consistent technique to minimize volume errors, especially when handling small volumes of reagents or samples[5].

  • Temperature Fluctuations: The rate of the reaction and the stability of the resulting complex can be temperature-dependent. Perform reactions in a temperature-controlled environment, such as a water bath.

  • Timing Inconsistency: For kinetic-based measurements or reactions that are not stable over long periods, it is crucial to adhere to a strict and consistent timing schedule from reagent addition to measurement.

  • Cuvette Errors: Ensure cuvettes are clean, free of scratches, and consistently oriented in the spectrophotometer. Use matched cuvettes for blank and sample measurements. For measurements in the UV range, quartz cuvettes are required[5].

  • Incomplete Extraction (for Extractive Methods): In methods that involve solvent extraction of an ion-pair complex, ensure consistent and vigorous mixing to achieve phase equilibrium. Also, be precise when separating the organic layer for measurement.

Question: My calibration curve is non-linear. How can I fix this?

Answer: A non-linear calibration curve often indicates that the analysis is being performed outside the linear dynamic range of the assay.

  • Concentration Range Exceeded: The relationship between absorbance and concentration (Beer's Law) holds true only within a specific range. If your higher concentration standards are plateauing, they are likely too concentrated. Dilute these standards to fall within the method's established linear range[1][4].

  • High Absorbance Values: Very high absorbance readings (>2.0 AU) can be inaccurate due to stray light in the spectrophotometer[7]. Dilute your samples to bring the absorbance into a more reliable range (typically 0.1 - 1.5 AU).

  • Chemical Equilibria: At high concentrations, the chemical equilibrium of the color-forming reaction may be altered, leading to a non-proportional response. Prepare a fresh set of standards and re-run the calibration.

Question: I am observing high background noise or unexpected peaks in my spectra. What is the source?

Answer: High background or spurious peaks are typically caused by contamination or interfering substances.

  • Contaminated Reagents or Glassware: Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned. Contaminants in the blank solution can lead to high background absorbance[8].

  • Sample Matrix Interference: Excipients in pharmaceutical formulations (tablets, syrups) can sometimes interfere with the assay. Prepare a sample blank containing all matrix components except this compound to check for interference.

  • Cuvette Contamination: Fingerprints, dust, or residual sample on the cuvette surface can scatter light and cause erroneous readings. Clean the optical surfaces of the cuvette with an appropriate solvent (e.g., ethanol) and a lint-free cloth before each measurement[5].

Frequently Asked Questions (FAQs)

Question: How can I improve the sensitivity of my this compound spectrophotometric assay?

Answer: Direct spectrophotometry of this compound often lacks sensitivity. To enhance detection, you can employ methods based on chemical reactions that produce a highly colored species. The primary strategies are:

  • Oxidation-Reduction Reactions: this compound can be oxidized by reagents like Cerium(IV) or metavanadate. The product of this reaction, or a subsequent complex formed with the reduced oxidant, can be measured. For example, after oxidation by Ce(IV), the resulting Ce(III) can be complexed with a chromogenic agent like Arsenazo(III) or Chromotrope 2R to produce a complex with high molar absorptivity[1][2][9].

  • Ion-Pair Complex Formation: This is a very effective method for increasing sensitivity. This compound, being a basic drug, can form an ion-pair complex with an acidic dye (e.g., Congo red, picric acid, methyl orange) in an acidic buffer. This colored complex is then extracted into an immiscible organic solvent like chloroform, which concentrates the analyte and removes interferences, before measurement[3][4].

  • Charge-Transfer Complex Formation: The formation of a charge-transfer complex between an electron-donating drug and an electron acceptor can produce a new, intense absorption band suitable for quantification[10][11][12]. This represents an advanced technique for potentially sensitive detection.

Question: What are the key performance differences between the various sensitive methods?

Answer: The choice of method depends on the required sensitivity, linear range, and available instrumentation. The following tables summarize the performance characteristics of several published methods.

Table 1: Performance of Oxidation-Based Spectrophotometric Methods for this compound

MethodReagents Usedλmax (nm)Linear Range (µg/mL)Molar Absorptivity (L mol⁻¹ cm⁻¹)Limit of Detection (LOD) (µg/mL)Reference
Ce(IV) - Arsenazo(III)Cerium(IV), Arsenazo(III)6200.4 - 10.03.4 x 10⁴0.12[1][2]
Ce(IV) - Chromotrope 2RCerium(IV), Chromotrope 2R5300.4 - 12.02.8 x 10⁴0.38[1][2]
Metavanadate - FerriinMetavanadate, Ferriin510---[13]

Table 2: Performance of Ion-Pair Extractive Spectrophotometric Methods for this compound

MethodReagent Usedλmax (nm)Linear Range (µg/mL)Reference
Method 1Congo Red4901 - 10[3][4]
Method 2Picric Acid4002 - 12[3][4]
Method 3Methyl Orange4301 - 14[3][4]

Question: Can you provide a general protocol for one of the sensitive methods?

Answer: Certainly. Below is a detailed protocol for the ion-pair extraction method, which offers a significant improvement in sensitivity.

Experimental Protocol: Ion-Pair Extractive Method

This protocol is based on the formation of a colored ion-pair complex between this compound hydrochloride and an acidic dye, followed by extraction and spectrophotometric measurement[3][4].

1. Reagent and Standard Preparation:

  • This compound Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound HCl and dissolve it in 100 mL of distilled water.

  • Acidic Dye Solution (e.g., 0.1% w/v Methyl Orange): Dissolve 100 mg of Methyl Orange in 100 mL of distilled water.

  • Buffer Solution (e.g., pH 3.0): Prepare an appropriate acidic buffer (e.g., phthalate buffer) to maintain the required pH for complex formation.

  • Extraction Solvent: Chloroform (analytical grade).

2. Calibration Curve Construction:

  • Into a series of 125 mL separating funnels, pipette aliquots of the this compound standard stock solution to cover the linear range (e.g., 1-14 µg/mL).

  • To each funnel, add 5 mL of the buffer solution and 2 mL of the methyl orange reagent. Swirl to mix.

  • Add 10 mL of chloroform to each funnel.

  • Shake the funnels vigorously for 2 minutes to facilitate the extraction of the ion-pair complex into the chloroform layer.

  • Allow the layers to separate completely (approximately 5 minutes).

  • Carefully drain the lower chloroform layer into a 10 mL volumetric flask, passing it through a small plug of anhydrous sodium sulfate to remove any residual water.

  • Adjust the final volume to 10 mL with chloroform if necessary.

  • Measure the absorbance of each solution at the λmax (430 nm for methyl orange) against a reagent blank prepared in the same manner but without this compound.

  • Plot a graph of absorbance versus concentration to obtain the calibration curve.

3. Sample Analysis:

  • For pharmaceutical formulations (e.g., tablets), weigh and finely powder a number of tablets. Dissolve a quantity of the powder equivalent to a known amount of this compound HCl in water, filter, and dilute to a suitable concentration to fall within the calibration range.

  • Treat an aliquot of the sample solution as described in step 2.

  • Determine the concentration of this compound in the sample from the calibration curve.

Visualizations

Experimental and Troubleshooting Workflows

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Extraction cluster_measurement Measurement cluster_analysis Data Analysis prep_std Prepare Standards & Samples mix Mix Sample/Standard with Reagents prep_std->mix prep_reagent Prepare Reagents (e.g., Dye, Buffer) prep_reagent->mix extract Extract Complex into Solvent mix->extract separate Separate Organic Layer extract->separate blank Measure Reagent Blank separate->blank measure Measure Sample Absorbance at λmax blank->measure plot Plot Calibration Curve measure->plot calculate Calculate Concentration plot->calculate

Caption: General workflow for sensitive this compound detection.

Troubleshooting_Flowchart rect_node rect_node start Inaccurate Results? q_repro Poor Reproducibility? start->q_repro q_signal Low/No Signal? start->q_signal q_cal Non-Linear Curve? start->q_cal sol_repro Check Pipetting Verify Temp Control Standardize Timing Clean Cuvettes q_repro->sol_repro Yes sol_signal Verify λmax & pH Check Reagent Conc. Increase Sample Conc. q_signal->sol_signal Yes sol_cal Dilute Standards Check for Contamination Stay within 0.1-1.5 AU q_cal->sol_cal Yes end_node Re-run Assay sol_repro->end_node sol_signal->end_node sol_cal->end_node Ion_Pair_Principle Principle of Ion-Pair Extraction cluster_aqueous Aqueous Phase (Acidic pH) cluster_organic Organic Phase (e.g., Chloroform) MDH This compound (MDH⁺) (Protonated, Water-Soluble) Complex [MDH⁺Dye⁻] Ion-Pair Complex (Water-Insoluble) MDH->Complex Dye Acidic Dye (Dye⁻) (Water-Soluble) Dye->Complex Extracted_Complex [MDH⁺Dye⁻] Colored Complex (Soluble in Organic Phase) Complex->Extracted_Complex Extraction Measurement Spectrophotometric Measurement Extracted_Complex->Measurement Measure Absorbance

References

Technical Support Center: Addressing Methdilazine Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering potential cross-reactivity of methdilazine in immunoassays. The following information offers troubleshooting strategies, frequently asked questions, and detailed experimental protocols to help ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it cross-react in our immunoassay?

A1: this compound is a first-generation antihistamine belonging to the phenothiazine class of drugs.[1] Its chemical structure, which includes a tricyclic phenothiazine core, is similar to that of other compounds, particularly tricyclic antidepressants (TCAs).[2][3] This structural similarity is the primary reason for potential cross-reactivity in immunoassays, where antibodies may bind to this compound and its metabolites, leading to false-positive results.[2][4]

Q2: In which types of immunoassays is this compound cross-reactivity most commonly observed?

A2: this compound cross-reactivity is most frequently reported in screening immunoassays for tricyclic antidepressants (TCAs).[2][5] This is due to the structural resemblance between the phenothiazine ring of this compound and the tricyclic structure of TCAs. Various immunoassay platforms, including fluorescence polarization immunoassay (FPIA), enzyme-linked immunosorbent assay (ELISA), and other homogeneous enzyme immunoassays, may be affected.[6][7][8]

Q3: Are the metabolites of this compound also likely to cross-react?

A3: Yes, the metabolites of this compound are also potential sources of cross-reactivity. The major metabolites of this compound include 3-hydroxythis compound, this compound sulfoxide, and this compound N-oxide.[9][10] These metabolites retain the core phenothiazine structure and are therefore likely to be recognized by antibodies targeting tricyclic compounds.

Q4: We have an unexpected positive result in a TCA screening immunoassay for a patient known to be taking this compound. What should be our next step?

A4: An unexpected positive result in a TCA screening immunoassay for a patient on this compound should be considered presumptive. The recommended next step is to perform a confirmatory analysis using a more specific method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][11] These methods can definitively identify and quantify the specific compounds present in the sample, distinguishing between TCAs and interfering substances like this compound.

Troubleshooting Guide

Issue: Suspected False-Positive Result in a Tricyclic Antidepressant (TCA) Immunoassay

Possible Cause: Cross-reactivity from this compound or its metabolites.

Troubleshooting Steps:

  • Review Patient Medication History: Confirm if the patient has been prescribed or is otherwise taking this compound or other phenothiazine medications.[2]

  • Sample Dilution:

    • Perform serial dilutions of the sample and re-run the immunoassay.

    • Expected Outcome: If the interference is due to a low-affinity cross-reactant, dilution may reduce its concentration below the level of detection, while the target analyte (if present) may still be detectable.

  • Sample Pre-treatment:

    • Utilize a chemical oxidation method to selectively modify the interfering phenothiazine compounds. A detailed protocol for this procedure is provided below.

  • Confirmatory Testing:

    • As a definitive measure, send the sample for analysis by a chromatographic method coupled with mass spectrometry (GC-MS or LC-MS/MS).[2][11] This will provide an accurate identification and quantification of the drugs present.

Quantitative Data on Cross-Reactivity

While specific quantitative cross-reactivity data for this compound in various immunoassays is not extensively available in the literature, data for other structurally similar phenothiazines in a fluorescence polarization immunoassay (FPIA) for TCAs can provide an indication of the potential for interference.

Compound% Cross-Reactivity (in FPIA for TCAs)
Dixyrazine20-40%
Alimemazine20-47%
Perazine23-33%

Data sourced from Nebinger P, Koel M. (1990). Specificity data of the tricyclic antidepressants assay by fluorescent polarization immunoassay. Journal of Analytical Toxicology, 14(4), 219-21.[6]

Note: The degree of cross-reactivity can vary significantly depending on the specific antibody used in the assay, the immunoassay platform (e.g., ELISA, EMIT, FPIA), and the concentration of the interfering substance.[7]

Experimental Protocols

Protocol for Mitigating Phenothiazine Interference by Chemical Oxidation

This protocol is based on a method for the selective chemical modification of phenothiazines to reduce their cross-reactivity in immunoassays for tricyclic antidepressants.[4]

Principle: Chloramine-T is a mild oxidizing agent that can selectively oxidize the sulfur atom in the phenothiazine ring, altering its structure and reducing its ability to bind to the assay antibodies. Tricyclic antidepressants are generally not affected by this treatment.

Materials:

  • Patient serum or plasma sample

  • Chloramine-T solution (10 mg/mL in deionized water, freshly prepared)

  • Sodium metabisulfite solution (20 mg/mL in deionized water, freshly prepared)

  • Vortex mixer

  • Microcentrifuge tubes

Procedure:

  • To 100 µL of the patient sample in a microcentrifuge tube, add 10 µL of the freshly prepared Chloramine-T solution.

  • Vortex the mixture for 30 seconds.

  • Incubate at room temperature for 5 minutes.

  • To quench the reaction, add 10 µL of the freshly prepared sodium metabisulfite solution.

  • Vortex the mixture for 30 seconds.

  • The pre-treated sample is now ready for analysis in the immunoassay. Follow the manufacturer's instructions for the specific immunoassay being used.

Note: It is recommended to run a positive control (a sample containing the target TCA) and a negative control (a drug-free sample) through the same pre-treatment process to ensure the procedure does not interfere with the assay's performance.

Visualizations

Signaling Pathway

Histamine_Signaling Figure 1: Simplified Histamine H1 Receptor Signaling Pathway This compound This compound H1R Histamine H1 Receptor This compound->H1R Antagonist (Blocks Binding) Histamine Histamine Histamine->H1R Agonist (Binds and Activates) Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Catalyzes Ca_PKC Increased Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Allergic_Response Allergic Response (e.g., pruritus, vasodilation) Ca_PKC->Allergic_Response

Caption: Simplified Histamine H1 Receptor Signaling Pathway.

Experimental Workflow

Mitigation_Workflow Figure 2: Workflow for Mitigating this compound Interference start Suspected False-Positive Immunoassay Result review Review Patient Medication History start->review pretreatment Perform Sample Pre-treatment (Chemical Oxidation) review->pretreatment reanalyze Re-analyze Sample with Immunoassay pretreatment->reanalyze confirm Confirmatory Testing (GC-MS or LC-MS/MS) reanalyze->confirm If result is still ambiguous interpret Interpret Results reanalyze->interpret confirm->interpret report Report Final Result interpret->report

Caption: Workflow for Mitigating this compound Interference.

Logical Relationship

Cross_Reactivity_Logic Figure 3: Logical Relationship of this compound Cross-Reactivity This compound This compound Phenothiazine_Class Phenothiazine Drug Class This compound->Phenothiazine_Class is a member of Structural_Similarity Structural Similarity (Tricyclic Core) Phenothiazine_Class->Structural_Similarity TCA Tricyclic Antidepressants (TCAs) TCA->Structural_Similarity Antibody_Binding Antibody Binding in TCA Immunoassay Structural_Similarity->Antibody_Binding leads to False_Positive Potential for False-Positive Result Antibody_Binding->False_Positive results in

References

Technical Support Center: Optimization of Mobile Phase for Methdilazine Chromatographic Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of Methdilazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of this compound. Each problem is presented with potential causes and their corresponding solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH. This compound is a basic compound, and a mobile phase pH close to its pKa can cause peak tailing.Adjust the mobile phase pH. For reversed-phase HPLC, a pH around 4.0 has been shown to provide good peak symmetry.[1]
Secondary interactions with stationary phase. Residual silanols on the silica-based columns can interact with the basic this compound molecule.Use a base-deactivated column or add a competing base like triethylamine (TEA) to the mobile phase in low concentrations (e.g., 0.1%).
Column overload.Reduce the sample concentration or injection volume.
Incompatible injection solvent.Dissolve the sample in the mobile phase whenever possible.
Inconsistent Retention Times Fluctuations in mobile phase composition.Ensure proper mixing of the mobile phase components. If using a gradient, ensure the pump is functioning correctly. Prepare fresh mobile phase daily.
Temperature variations.Use a column oven to maintain a constant temperature. A temperature of 35°C has been used successfully for this compound analysis.[1]
Column degradation.Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Poor Resolution/Peak Splitting Mobile phase composition is not optimal.Re-evaluate the mobile phase composition. For UPLC, a mixture of a phosphate buffer with an ion-pairing agent (like 1-pentane sulphonic acid) and acetonitrile has proven effective.[1] For HPTLC, a trial-and-error approach with solvent systems of varying polarity may be necessary.[2]
Presence of co-eluting impurities or degradation products.Perform forced degradation studies to identify potential degradation products and ensure the method is stability-indicating.[1] Adjust the mobile phase to separate these from the main peak.
Column contamination or void formation.Reverse-flush the column. If a void is suspected, the column may need to be repacked or replaced.
High Backpressure Blockage in the system (e.g., frit, injector, or tubing).Systematically check each component for blockage by disconnecting them one by one.
Particulate matter from the sample or mobile phase.Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter. Use a guard column to protect the analytical column.
Mobile phase viscosity is too high.Consider using a solvent with lower viscosity, like acetonitrile instead of methanol, where appropriate.
No Peak or Very Small Peak Sample degradation. This compound is known to degrade under oxidative stress.[1]Prepare fresh samples and store them appropriately. Avoid exposure to oxidizing agents.
Incorrect wavelength detection.Ensure the detector is set to a wavelength where this compound has significant absorbance (e.g., 254 nm).[1]
Injection issue.Check the injector for any leaks or blockages. Ensure the correct injection volume is being delivered.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a reversed-phase HPLC mobile phase for this compound?

A1: A good starting point for a reversed-phase HPLC mobile phase for this compound is a mixture of an acidic buffer and an organic modifier. A successfully reported mobile phase for the UPLC separation of this compound consists of a mixture of potassium dihydrogenorthophosphate and 1-pentane sulphonic acid buffer at pH 4.0 and acetonitrile in a 60:40 v/v ratio.[1]

Q2: I am observing peak tailing for this compound. What can I do?

A2: Peak tailing for basic compounds like this compound is common in reversed-phase chromatography. Here are a few things you can try:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to around 4.0) can help to protonate the analyte and reduce secondary interactions with the stationary phase.[1]

  • Use a Base-Deactivated Column: These columns have fewer free silanol groups, which can cause peak tailing.

  • Add a Competing Base: Adding a small amount of an amine modifier like triethylamine (TEA) to the mobile phase can help to mask the active sites on the stationary phase.

Q3: What are some common solvent systems for HPTLC analysis of this compound?

A3: The selection of a mobile phase for HPTLC often involves a trial-and-error approach. For compounds like this compound, which are moderately polar, you can start with a combination of a non-polar solvent, a moderately polar solvent, and a small amount of a polar solvent. Common solvent systems used in normal-phase HPTLC include mixtures of chloroform, methanol, and hexane.[2] The ratio of these solvents should be adjusted to achieve the desired separation.

Q4: How can I ensure my chromatographic method for this compound is stability-indicating?

A4: To ensure your method is stability-indicating, you need to perform forced degradation studies. This involves subjecting a sample of this compound to various stress conditions such as acid and base hydrolysis, oxidation, heat, and light. Your chromatographic method should then be able to separate the intact drug from any degradation products that are formed. For this compound, slight degradation has been observed under oxidative stress conditions.[1]

Experimental Protocols

RP-UPLC Method for this compound
  • Column: Waters Acquity BEH C18 (100 mm × 2.1 mm, 1.7 μm)[1]

  • Mobile Phase: A mixture of potassium dihydrogenorthophosphate and 1-pentane sulphonic acid buffer (pH 4.0) and acetonitrile (60:40 v/v).[1]

  • Flow Rate: 0.25 mL/min[1]

  • Detection: UV at 254 nm[1]

  • Column Temperature: 35°C[1]

  • Injection Volume: 2 µL[1]

Visualizations

Mobile_Phase_Optimization_Workflow cluster_start Initial Method Development cluster_optimization Optimization Cycle cluster_validation Method Validation start Define Analytical Goal (e.g., Purity, Quantification) select_column Select Column (e.g., C18 for RP-HPLC) start->select_column initial_mobile_phase Select Initial Mobile Phase (e.g., Buffer:Acetonitrile) select_column->initial_mobile_phase run_experiment Run Chromatogram initial_mobile_phase->run_experiment evaluate_results Evaluate Peak Shape, Resolution, Retention Time run_experiment->evaluate_results adjust_parameters Adjust Mobile Phase (pH, Organic Ratio, Additives) evaluate_results->adjust_parameters Not Acceptable final_method Optimized Method evaluate_results->final_method Acceptable adjust_parameters->run_experiment validate Validate Method (Linearity, Accuracy, Precision) final_method->validate documentation Document Protocol validate->documentation

Caption: Workflow for mobile phase optimization in chromatography.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Chromatographic Problem (e.g., Poor Peak Shape) cause1 Mobile Phase Issue (pH, Composition) start->cause1 cause2 Column Issue (Overload, Contamination) start->cause2 cause3 System Issue (Injector, Detector) start->cause3 solution1 Adjust Mobile Phase (Modify pH, Change Solvent Ratio) cause1->solution1 solution2 Address Column Problems (Reduce Sample Load, Flush Column) cause2->solution2 solution3 Check System Components (Inspect Injector, Verify Wavelength) cause3->solution3

Caption: Logical approach to troubleshooting chromatographic issues.

References

Validation & Comparative

Methdilazine and Promethazine: A Comparative Analysis of H1 Receptor Affinity

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of first-generation antihistamines, both methdilazine and promethazine have long been utilized for their therapeutic effects in managing allergic reactions. Their clinical efficacy is intrinsically linked to their affinity for the histamine H1 receptor. This guide provides a comparative overview of this compound and promethazine, with a focus on their H1 receptor binding characteristics, supported by experimental data and methodologies for the benefit of researchers, scientists, and drug development professionals.

Quantitative Comparison of H1 Receptor Affinity

The binding affinity of a drug to its receptor is a critical determinant of its potency and duration of action. This affinity is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity.

CompoundH1 Receptor Affinity (Ki)Data Source
Promethazine ~1.0 - 1.4 nMPublished Literature
This compound Not readily available in the reviewed literature-

Note: While both this compound and promethazine are established H1 receptor antagonists, a specific Ki or IC50 value for this compound's H1 receptor affinity was not available in the extensively searched literature. Promethazine, however, demonstrates high affinity for the H1 receptor with a Ki value in the low nanomolar range.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a well-defined signaling cascade. Both this compound and promethazine act as inverse agonists or antagonists at this receptor, competitively blocking the binding of histamine and thereby inhibiting its downstream effects.

The binding of histamine to the H1 receptor activates the associated Gq alpha subunit of the heterotrimeric G-protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular calcium, along with DAG, activates protein kinase C (PKC), leading to a cascade of cellular responses, including smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory mediators.

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response (Inflammation, etc.) PKC->Response Leads to

Caption: Histamine H1 Receptor Signaling Pathway.

Experimental Protocols: Determination of H1 Receptor Affinity

The affinity of compounds for the H1 receptor is most commonly determined through in vitro radioligand binding assays. This technique allows for the direct measurement of the interaction between a radiolabeled ligand and the receptor.

Objective: To determine the binding affinity (Ki) of test compounds (this compound and promethazine) for the histamine H1 receptor.

Materials:

  • Radioligand: [³H]-Pyrilamine (also known as [³H]-Mepyramine), a well-characterized H1 receptor antagonist.

  • Receptor Source: Cell membranes prepared from tissues or cell lines expressing the H1 receptor (e.g., guinea pig brain, CHO-K1 cells stably transfected with the human H1 receptor gene).

  • Test Compounds: this compound and promethazine of known concentrations.

  • Non-specific Binding Control: A high concentration of a known, unlabeled H1 receptor antagonist (e.g., Mianserin or Diphenhydramine) to determine non-specific binding.

  • Assay Buffer: Typically a Tris-HCl or phosphate buffer at physiological pH.

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

  • Membrane Preparation: The receptor source tissue or cells are homogenized and centrifuged to isolate the cell membranes, which are then resuspended in the assay buffer.

  • Assay Setup: The assay is typically performed in microtiter plates. Each well contains:

    • A fixed concentration of the radioligand ([³H]-Pyrilamine).

    • A range of concentrations of the test compound (this compound or promethazine).

    • The cell membrane preparation.

  • Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    where:

    • [L] is the concentration of the radioligand.

    • Kd is the dissociation constant of the radioligand for the receptor.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Membrane 1. Receptor Membrane Preparation Incubation 3. Incubation (Membranes + Radioligand + Test Compound) Membrane->Incubation Radioligand 2. Radioligand & Test Compound Preparation Radioligand->Incubation Filtration 4. Rapid Filtration Incubation->Filtration Washing 5. Filter Washing Filtration->Washing Counting 6. Scintillation Counting Washing->Counting Analysis 7. Data Analysis (IC50 → Ki) Counting->Analysis

Caption: Radioligand Binding Assay Workflow.

Conclusion

Both this compound and promethazine are effective first-generation H1 receptor antagonists. While quantitative data for promethazine confirms its high affinity for the H1 receptor, similar specific binding data for this compound is not as readily available in the public domain. The provided experimental protocol for radioligand binding assays offers a standardized method for directly comparing the H1 receptor affinity of these and other compounds. A thorough understanding of their receptor binding kinetics and the downstream signaling pathways is crucial for the rational design and development of novel antihistaminic agents with improved efficacy and safety profiles.

A Comparative Analysis of the In Vitro Potency of Methdilazine and Loratadine as H1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the in vitro potency of Methdilazine, a first-generation phenothiazine antihistamine, and Loratadine, a second-generation antihistamine. The following sections present quantitative data on their binding affinity to the histamine H1 receptor, outline the experimental protocols used to determine these values, and illustrate the associated signaling pathways and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a phenothiazine derivative with established antihistaminic properties, primarily used for the symptomatic relief of hypersensitivity reactions and pruritic skin disorders.[1][2] As a first-generation antihistamine, it is known to cross the blood-brain barrier, which can lead to sedative effects.[3] Loratadine is a widely used second-generation antihistamine for the treatment of allergic rhinitis and urticaria.[4] It is designed to be more selective for peripheral H1 receptors and to have a lower propensity for causing sedation.[4] Understanding the in vitro potency of these two compounds at the histamine H1 receptor is crucial for evaluating their pharmacological profiles.

Quantitative Comparison of In Vitro Potency

The in vitro potency of an antagonist is typically quantified by its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) at the target receptor. A lower Ki or IC50 value indicates a higher binding affinity and greater potency. While direct comparative studies providing Ki or IC50 values for both this compound and Loratadine under identical experimental conditions are limited, data from various sources allow for a comparative assessment.

Phenothiazines, the class of drugs to which this compound belongs, are recognized as potent H1 antagonists.[5] Loratadine's affinity for the H1 receptor has been reported with Ki values ranging from 16 nM to 138 nM in different studies.

Table 1: In Vitro Potency at the Histamine H1 Receptor

CompoundDrug GenerationChemical ClassH1 Receptor Binding Affinity (Ki)
This compound First-GenerationPhenothiazinePotent H1 antagonist (specific Ki value not available in recent literature)[1][5]
Loratadine Second-GenerationPiperidine16 - 138 nM

Experimental Protocols

The in vitro potency of H1 receptor antagonists is primarily determined using two main types of assays: radioligand binding assays and functional cell-based assays such as calcium flux assays.

Radioligand Binding Assay

This assay directly measures the affinity of a drug for its receptor.

Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound or Loratadine) for the H1 receptor.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]-mepyramine), which has a known high affinity for the H1 receptor. The amount of radioligand displaced by the test compound is measured, and from this, the IC50 (the concentration of the test compound that displaces 50% of the radioligand) is calculated. The Ki is then determined using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Methodology:

  • Membrane Preparation: A source of H1 receptors is required, typically membranes from cells (e.g., HEK293 or CHO cells) engineered to express the human H1 receptor, or from tissues with high H1 receptor density (e.g., guinea pig brain).

  • Assay Incubation: In a multi-well plate, the receptor membranes are incubated with a fixed concentration of the radioligand ([³H]-mepyramine) and varying concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: After reaching equilibrium, the mixture is rapidly filtered through a glass fiber filter. The receptor-bound radioligand is trapped on the filter, while the unbound radioligand passes through.

  • Quantification: The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound to generate a sigmoidal dose-response curve, from which the IC50 is determined. The Ki is then calculated.

Calcium Flux Assay

This is a functional assay that measures the ability of an antagonist to block the downstream signaling of the H1 receptor.

Objective: To determine the functional potency (IC50) of a test compound in inhibiting histamine-induced cellular responses.

Principle: The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to Gq/11 proteins. This activates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃). IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca²⁺). This increase in cytosolic Ca²⁺ can be measured using a calcium-sensitive fluorescent dye. An antagonist will inhibit this histamine-induced calcium flux.

Methodology:

  • Cell Culture: Cells expressing the H1 receptor (e.g., H1R-HEK293 cells) are cultured in multi-well plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound or Loratadine).

  • Histamine Stimulation: The cells are then stimulated with a fixed concentration of histamine (typically the EC₅₀ or EC₈₀ concentration).

  • Fluorescence Measurement: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured in real-time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

  • Data Analysis: The inhibitory effect of the antagonist at each concentration is calculated, and the data are plotted to determine the IC50 value.

Visualizations

Signaling Pathway

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Activates Gq11 Gq/11 H1R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to PKC PKC DAG->PKC Activates ER Endoplasmic Reticulum Ca_cyto Increased Cytosolic Ca²⁺ Ca_ER Ca²⁺ Ca_cyto->PKC Activates CellResponse Cellular Response (e.g., smooth muscle contraction) Ca_cyto->CellResponse Leads to PKC->CellResponse Leads to Antagonist This compound or Loratadine Antagonist->H1R Blocks

Caption: H1 Receptor Signaling Pathway.

Experimental Workflow

Experimental_Workflow cluster_Radioligand Radioligand Binding Assay cluster_Calcium Calcium Flux Assay arrow Prep_R Prepare H1 Receptor Membranes arrow_R1 Incubate_R Incubate Membranes with Radioligand ([³H]-mepyramine) & Test Compound arrow_R2 Filter_R Separate Bound/Free Ligand via Filtration arrow_R3 Count_R Quantify Radioactivity (Scintillation Counting) arrow_R4 Analyze_R Calculate IC50 and Ki Culture_C Culture H1 Receptor- Expressing Cells arrow_C1 Load_C Load Cells with Ca²⁺-Sensitive Dye arrow_C2 Incubate_C Pre-incubate with Test Compound arrow_C3 Stimulate_C Stimulate with Histamine arrow_C4 Measure_C Measure Fluorescence Change (e.g., FLIPR) arrow_C5 Analyze_C Calculate IC50

Caption: Experimental Workflows for In Vitro Potency.

Conclusion

Both this compound and Loratadine are effective antagonists of the histamine H1 receptor. Based on available data, phenothiazines as a class, including this compound, are considered potent H1 antagonists.[5] Loratadine exhibits high affinity for the H1 receptor with Ki values in the low nanomolar range. The choice between these two agents in a research or clinical context would depend on the desired pharmacological profile, including considerations of sedative effects and receptor selectivity, which are not fully captured by in vitro potency alone. The experimental protocols described herein represent standard methodologies for the continued evaluation and comparison of H1 receptor antagonists.

References

A Comparative Guide to HPLC and LC-MS Methods for the Quantification of Methdilazine

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of pharmaceutical analysis, the accurate and precise quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring product quality, safety, and efficacy. Methdilazine, a phenothiazine derivative with antihistaminic and antipruritic properties, requires robust analytical methods for its determination in bulk drug and pharmaceutical formulations. This guide provides a detailed comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of this compound.

This comparison is based on a validated Ultra-Performance Liquid Chromatography (UPLC) method, which serves as a proxy for a modern HPLC method, and a representative LC-MS/MS method constructed from established principles for the analysis of small molecules and phenothiazine derivatives.

Data Presentation: Performance Comparison

The following tables summarize the key performance characteristics of the HPLC-UV and a representative LC-MS/MS method for the analysis of this compound.

Table 1: Chromatographic Conditions and Performance

ParameterHPLC-UV MethodRepresentative LC-MS/MS Method
Column Waters Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm)C18 reversed-phase column (e.g., 50-100 mm length, 2.1 mm ID, <2 µm particle size)
Mobile Phase Acetonitrile and Potassium Dihydrogen Orthophosphate + 1-Pentane Sulphonic Acid buffer (pH 4.0) (40:60 v/v)Acetonitrile and Water with 0.1% Formic Acid (Gradient Elution)
Flow Rate 0.3 mL/min (Isocratic)0.4 mL/min (Gradient)
Detection UV at 254 nmTriple Quadrupole Mass Spectrometer (MS/MS)
Ionization Mode N/AElectrospray Ionization (ESI), Positive Mode
Detection Mode N/AMultiple Reaction Monitoring (MRM)
Run Time ~5 minutes~5-10 minutes

Table 2: Method Validation Parameters

Validation ParameterHPLC-UV Method[1]Representative LC-MS/MS Method
Linearity Range 0.5–80 µg/mL0.1–1000 ng/mL
Correlation Coefficient (r²) 0.9999>0.995
Limit of Detection (LOD) 0.2 µg/mL<0.05 ng/mL
Limit of Quantification (LOQ) 0.5 µg/mL0.1 ng/mL
Accuracy (% Recovery) 98-102%95-105%
Precision (% RSD) < 2%< 15%
Specificity High (Stability-indicating)Very High (Mass-based)

Experimental Protocols

HPLC-UV Method for this compound

This method is adapted from a validated UPLC method for the determination of this compound hydrochloride in bulk drug and tablets.[1]

  • Instrumentation: An Ultra-Performance Liquid Chromatography system equipped with a photodiode array detector.

  • Column: Waters Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: A filtered and degassed mixture of a buffer solution (Potassium Dihydrogen Orthophosphate and 1-Pentane Sulphonic Acid, pH adjusted to 4.0) and acetonitrile in a 60:40 v/v ratio.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: Ambient.

  • Detection Wavelength: 254 nm.

  • Standard Preparation: A stock solution of this compound hydrochloride is prepared in the mobile phase and subsequently diluted to create calibration standards ranging from 0.5 to 80 µg/mL.

  • Sample Preparation: For tablets, a number of tablets are weighed and ground to a fine powder. A portion of the powder equivalent to a specific amount of this compound is weighed, dissolved in the mobile phase, sonicated, and filtered through a 0.22 µm filter before injection.

Representative LC-MS/MS Method for this compound

This protocol is a representative method for the quantification of this compound using LC-MS/MS, based on common practices for small molecule analysis.

  • Instrumentation: A High-Performance Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: A linear gradient starting from a low percentage of Mobile Phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

  • Mass Spectrometer Settings:

    • Ionization Mode: ESI Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): m/z for this compound (e.g., [M+H]⁺).

    • Product Ion (Q3): A specific fragment ion of this compound.

    • Collision Energy: Optimized for the specific precursor-to-product ion transition.

  • Standard and Sample Preparation: Similar to the HPLC method, but dilutions are made to a much lower concentration range (e.g., ng/mL) using the initial mobile phase composition as the diluent.

Mandatory Visualization

The cross-validation of analytical methods is a critical step to ensure that different methods provide comparable results. The following diagram illustrates a typical workflow for the cross-validation of HPLC and LC-MS methods.

CrossValidationWorkflow start Start: Define Cross-Validation Protocol select_samples Select Validation Samples (e.g., QCs at Low, Medium, High Concentrations) start->select_samples hplc_analysis Analyze Samples using Validated HPLC Method select_samples->hplc_analysis lcms_analysis Analyze Samples using Validated LC-MS Method select_samples->lcms_analysis data_compilation Compile Results from Both Methods hplc_analysis->data_compilation lcms_analysis->data_compilation statistical_analysis Perform Statistical Comparison (e.g., Bland-Altman plot, t-test, % difference) data_compilation->statistical_analysis acceptance_criteria Compare Results against Pre-defined Acceptance Criteria statistical_analysis->acceptance_criteria pass Methods are Correlated and Interchangeable acceptance_criteria->pass Pass fail Investigate Discrepancies acceptance_criteria->fail Fail end End: Cross-Validation Report pass->end fail->start Re-evaluate/Optimize

Cross-validation workflow for HPLC and LC-MS methods.

Concluding Remarks

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound. The choice between the two often depends on the specific requirements of the analysis.

  • HPLC-UV is a robust, reliable, and cost-effective method suitable for routine quality control and assay of bulk drug and finished products where concentration levels are relatively high (µg/mL range). Its simplicity and the widespread availability of instrumentation make it a workhorse in many pharmaceutical laboratories.

  • LC-MS/MS offers significantly higher sensitivity and selectivity. The ability to monitor specific mass transitions (MRM) drastically reduces interferences from the sample matrix, making it the method of choice for applications requiring low detection limits (pg-ng/mL range), such as bioanalysis (pharmacokinetic studies), impurity profiling at trace levels, and cleaning validation. While the initial instrument cost and operational complexity are higher, the superior performance of LC-MS/MS is indispensable for these demanding applications.

The cross-validation of these two methods would be essential if data from both techniques were to be used interchangeably within a regulatory submission or across different stages of drug development. This process would formally demonstrate the correlation and agreement between the results obtained from each method, ensuring data integrity and consistency.

References

A Head-to-Head In Vitro Comparison of First and Second-Generation Antihistamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of first and second-generation antihistamines, focusing on their performance in key pharmacological assays. The information presented is supported by experimental data and detailed methodologies to assist in research and development efforts.

First-generation antihistamines are known to cross the blood-brain barrier, leading to sedative effects, while second-generation antihistamines are designed to be more selective for peripheral H1 receptors and have a lower propensity for causing drowsiness.[1][2][3][4][5][6] This fundamental difference in their profiles is rooted in their distinct molecular interactions with the histamine H1 receptor and their subsequent effects on intracellular signaling pathways.

Data Summary

The following tables summarize quantitative data from in vitro studies, providing a comparative overview of the binding affinities and inhibitory concentrations of various first and second-generation antihistamines.

Table 1: Histamine H1 Receptor Binding Affinity

This table presents the equilibrium dissociation constants (Ki) for a selection of first and second-generation antihistamines. A lower Ki value indicates a higher binding affinity for the histamine H1 receptor.

AntihistamineGenerationReceptor Binding Affinity (Ki, nM)
DiphenhydramineFirst44
CetirizineSecondLower than Diphenhydramine
FexofenadineSecond5.5 - 10 times less potent than Cetirizine
DesloratadineSecondData suggests long residence time
BilastineSecond44 (guinea-pig), 64 (human recombinant)

Note: Data is compiled from various sources and experimental conditions may differ.[7]

Table 2: Inhibition of Histamine-Induced Calcium Influx
AntihistamineGenerationIC50 for Calcium Influx Inhibition (nM)
MepyramineFirstAttenuated the rise in intracellular Ca2+ at 10 µM
Other First GenFirstData not readily available
Second GenSecondData not readily available
Table 3: Inhibition of Inflammatory Cytokine Release

Several second-generation antihistamines have demonstrated anti-inflammatory properties by inhibiting the release of various cytokines.[11][12] This table summarizes some of these findings.

AntihistamineGenerationCytokine(s) InhibitedExperimental System
DesloratadineSecondRANTES, Tryptase, Leukotriene C4Nasal polyp epithelial cell lines
CetirizineSecondIFN-gammaIsolated peripheral blood T cells
FexofenadineSecondIFN-gamma, IL-5Isolated peripheral blood T cells
LoratadineSecondIL-5Isolated peripheral blood T cells

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Radioligand Binding Assay for H1 Receptor Affinity

This protocol is used to determine the binding affinity of a compound for the histamine H1 receptor.

Objective: To determine the Ki of test compounds for the human histamine H1 receptor.

Materials:

  • HEK293 cells stably transfected with the human H1 receptor.[13]

  • Membrane preparation from the transfected cells.

  • Radioligand: [3H]mepyramine.

  • Unlabeled competitor antihistamines.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membrane preparations with various concentrations of the unlabeled antihistamine and a fixed concentration of [3H]mepyramine.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters quickly with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The concentration of the unlabeled antihistamine that inhibits 50% of the specific binding of [3H]mepyramine is the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Calcium Influx Assay

This assay measures the ability of an antihistamine to inhibit the increase in intracellular calcium concentration induced by histamine.

Objective: To determine the IC50 of antihistamines for the inhibition of histamine-induced calcium influx.

Materials:

  • Cells expressing the histamine H1 receptor (e.g., DDT1MF-2 cells).[8][9]

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Histamine.

  • Test antihistamines.

  • Physiological salt solution (e.g., Hanks' Balanced Salt Solution).

  • Fluorometric imaging plate reader or fluorescence microscope.

Procedure:

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating them in a solution containing the dye.

  • Wash the cells to remove excess dye.

  • Pre-incubate the cells with various concentrations of the test antihistamine.

  • Stimulate the cells with a fixed concentration of histamine.

  • Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.[8][9]

  • The concentration of the antihistamine that inhibits 50% of the histamine-induced calcium increase is the IC50 value.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Release

This protocol is used to quantify the amount of a specific cytokine released from cells in culture following treatment with an antihistamine.[15][16][17][18]

Objective: To measure the effect of antihistamines on the release of inflammatory cytokines.

Materials:

  • Immune cells (e.g., peripheral blood mononuclear cells, mast cells).

  • Cell culture medium and supplements.

  • Stimulating agent (e.g., allergen, mitogen).

  • Test antihistamines.

  • ELISA kit for the cytokine of interest (containing capture antibody, detection antibody, enzyme-conjugated streptavidin, and substrate).

  • Microplate reader.

Procedure:

  • Culture the immune cells in the presence of a stimulating agent and various concentrations of the test antihistamine.

  • After an appropriate incubation period, collect the cell culture supernatant.

  • Coat a 96-well plate with the capture antibody for the cytokine of interest.

  • Add the cell culture supernatants to the wells and incubate to allow the cytokine to bind to the capture antibody.

  • Wash the plate and add the biotinylated detection antibody.

  • Wash the plate and add enzyme-conjugated streptavidin.

  • Wash the plate and add the substrate solution. The enzyme will convert the substrate into a colored product.

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Quantify the cytokine concentration by comparing the absorbance of the samples to a standard curve generated with known concentrations of the cytokine.[15]

Visualizations

Histamine H1 Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds to Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca_cyto Ca2+ (intracellular) ER->Ca_cyto Releases Ca_ER Ca2+ Ca_cyto->PKC Activates Inflammatory_Response Inflammatory Response (e.g., Cytokine Release) Ca_cyto->Inflammatory_Response Contributes to PKC->Inflammatory_Response Leads to

Caption: Histamine H1 receptor signaling cascade.

In Vitro Antihistamine Comparison Workflow

G cluster_assays In Vitro Assays cluster_data Data Analysis & Comparison Receptor_Binding Radioligand Binding Assay Ki_Value Determine Ki (Binding Affinity) Receptor_Binding->Ki_Value Calcium_Influx Calcium Influx Assay IC50_Calcium Determine IC50 (Calcium Influx) Calcium_Influx->IC50_Calcium Cytokine_Release Cytokine Release (ELISA) Cytokine_Inhibition Quantify Cytokine Inhibition (%) Cytokine_Release->Cytokine_Inhibition Comparison Head-to-Head Comparison Ki_Value->Comparison IC50_Calcium->Comparison Cytokine_Inhibition->Comparison

Caption: Experimental workflow for in vitro comparison.

References

Validating the Specificity of a Methdilazine-Based Fluorescent Probe: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: Scientific literature extensively documents fluorescent probes derived from the core chemical structure of Methdilazine, known as phenothiazine.[1][2][3][4][5][6][7][8] However, specific fluorescent probes explicitly based on the this compound molecule itself are not widely reported. This guide, therefore, presents a comparative framework for validating the specificity of a hypothetical this compound-based fluorescent probe, drawing upon established methodologies for phenothiazine-based and other small-molecule fluorescent probes. This approach provides a practical and scientifically rigorous template for researchers and drug development professionals engaged in the validation of novel fluorescent probes.

Comparative Analysis of Fluorescent Probe Specificity

The successful application of any fluorescent probe hinges on its specific interaction with the target of interest, minimizing off-target binding that can lead to false-positive signals and misinterpretation of data.[7] The following table summarizes key performance indicators for our hypothetical this compound-based probe in comparison to established alternative probes for the detection of a specific analyte (e.g., reactive oxygen species - ROS).

Probe Target Analyte Mechanism of Action Reported Selectivity (fold-increase over other analytes) Key Off-Target Interferences Quantum Yield (Φ) Photostability Cell Permeability
Hypothetical this compound Probe Hypochlorous acid (HOCl)Oxidation of the phenothiazine sulfur atom, leading to a change in fluorescence.[7]To be determinedOther reactive oxygen species (e.g., H₂O₂, ONOO⁻), thiols.To be determinedTo be determinedGood (expected due to lipophilic nature of phenothiazine)
PT-BT (Phenothiazine-based) Hypochlorous acid (HOCl)Specific oxidation of the phenothiazine core regulated by a benzothiazolium moiety.[1]High selectivity against other ROS.[1]Minimal interference from other ROS reported.[1]Not specifiedNot specifiedHigh, with mitochondrial targeting.[1]
ZWQ-2 (Phenothiazine-based) Hydrazine (N₂H₄)Nucleophilic attack on the probe, leading to fluorescence enhancement.[2]550-fold fluorescence enhancement for N₂H₄.[2]Not specifiedNot specifiedHighGood
Commercially Available ROS Probe (e.g., H2DCFDA) General ROSOxidation to a fluorescent product.Broad, reacts with various ROS.Prone to auto-oxidation and photo-instability.VariableLow to moderateGood

Experimental Protocols for Specificity Validation

To rigorously validate the specificity of a novel this compound-based fluorescent probe, a series of well-defined experiments are essential. The following protocols outline the key steps for assessing selectivity and potential off-target effects.

In Vitro Selectivity Assay

Objective: To determine the fluorescence response of the this compound-based probe to a panel of potential interfering analytes.

Materials:

  • This compound-based fluorescent probe stock solution (e.g., 1 mM in DMSO)

  • Target analyte stock solution (e.g., 10 mM NaOCl for HOCl)

  • Stock solutions of potential interfering species (e.g., H₂O₂, ONOO⁻, glutathione, cysteine, various metal ions)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare working solutions of the this compound-based probe in PBS (e.g., 10 µM).

  • In the 96-well plate, add the probe solution to each well.

  • Add the target analyte or an interfering species to the respective wells to achieve a final concentration relevant to physiological or experimental conditions. Include a control well with only the probe and PBS.

  • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

  • Measure the fluorescence intensity using the microplate reader at the optimal excitation and emission wavelengths for the probe.

  • Calculate the fold-change in fluorescence intensity for each condition relative to the control.

Competitive Binding Assay

Objective: To assess whether the binding of the this compound-based probe to its target can be displaced by a known competitor.

Materials:

  • All materials from the In Vitro Selectivity Assay

  • A known, unlabeled competitor molecule for the target analyte.

Procedure:

  • In the 96-well plate, add the this compound-based probe and the target analyte to a series of wells.

  • To these wells, add increasing concentrations of the competitor molecule.

  • Include control wells with only the probe and target, and the probe alone.

  • Incubate and measure fluorescence as described above.

  • A decrease in fluorescence intensity with increasing competitor concentration indicates specific binding to the target.

Cellular Imaging and Co-localization Studies

Objective: To visualize the subcellular localization of the this compound-based probe and determine if it co-localizes with its intended target within living cells.

Materials:

  • Cultured cells (e.g., HeLa, MCF-7)

  • Cell culture medium

  • This compound-based fluorescent probe

  • A known fluorescent probe for the target organelle or molecule (e.g., MitoTracker for mitochondria)

  • Confocal laser scanning microscope

Procedure:

  • Seed cells on glass-bottom dishes and culture overnight.

  • Treat the cells with the this compound-based probe at an optimized concentration and for an appropriate duration.

  • If applicable, co-stain the cells with a specific organelle tracker.

  • Wash the cells with PBS.

  • Image the cells using a confocal microscope, acquiring images in the respective fluorescence channels for the this compound-based probe and the co-localization marker.

  • Analyze the images for the degree of overlap between the two fluorescence signals to determine subcellular localization and specificity.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for validating the specificity of a novel fluorescent probe.

G Workflow for Fluorescent Probe Specificity Validation cluster_0 In Vitro Validation cluster_1 Cell-Based Validation cluster_2 Advanced Validation cluster_3 Outcome Probe_Synthesis Probe Synthesis & Characterization Selectivity_Screening Selectivity Screening vs. Interferents Probe_Synthesis->Selectivity_Screening Kinetics_Assay Reaction Kinetics Assay Selectivity_Screening->Kinetics_Assay Cell_Viability Cytotoxicity Assay Kinetics_Assay->Cell_Viability Cellular_Imaging Cellular Imaging & Uptake Cell_Viability->Cellular_Imaging Colocalization Co-localization with Target Marker Cellular_Imaging->Colocalization Competitive_Binding Competitive Binding Assay Colocalization->Competitive_Binding In_Vivo_Imaging In Vivo Imaging (e.g., Zebrafish, Mice) Competitive_Binding->In_Vivo_Imaging Validation_Conclusion Validated Specific Probe In_Vivo_Imaging->Validation_Conclusion

Caption: A flowchart illustrating the key stages in validating the specificity of a new fluorescent probe.

Signaling Pathway of a Hypothetical this compound-Based Probe for HOCl

The proposed mechanism for a phenothiazine-based probe, and by extension a hypothetical this compound-based probe, for the detection of hypochlorous acid (HOCl) involves a specific chemical reaction that alters the probe's fluorescence properties.

G Signaling Mechanism of a Phenothiazine-based HOCl Probe Probe This compound-based Probe (Low Fluorescence) Oxidized_Probe Oxidized Probe (High Fluorescence) Probe->Oxidized_Probe Oxidation of Sulfur Atom No_Reaction No significant reaction Probe->No_Reaction HOCl Hypochlorous Acid (HOCl) HOCl->Oxidized_Probe Interferent Interfering ROS (e.g., H₂O₂) Interferent->No_Reaction

Caption: The proposed signaling pathway for a this compound-based fluorescent probe targeting hypochlorous acid.

References

Independent Verification of Published Methdilazine Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Methdilazine's performance with other antihistamines, supported by available experimental data and detailed methodologies. The information is intended to assist researchers in verifying published findings and guiding future drug development efforts.

Data Presentation

Table 1: Comparative Antihistaminic Activity (H1 Receptor Affinity)
DrugGenerationH1 Receptor Binding Affinity (Ki) (nM)
This compound First Not Available
DiphenhydramineFirst1.1
ChlorpheniramineFirst0.3
CetirizineSecond2.5
LoratadineSecond4.8
FexofenadineSecond10.0
Table 2: Comparative Antihistaminic Activity (In Vitro Functional Assay)
DrugGenerationInhibition of Histamine-Induced Guinea Pig Ileum Contraction (IC50 in nM)
This compound First Not Available
DiphenhydramineFirst3.2
MepyramineFirst0.8
Table 3: Comparative Anticholinergic Activity
DrugGenerationAnticholinergic Activity (pA2 value)
This compound First Not Available
Atropine (Reference)-8.9 - 9.2
DiphenhydramineFirst7.8
CetirizineSecond< 5

Experimental Protocols

Histamine H1 Receptor Binding Assay

This in vitro assay quantifies the affinity of a drug for the histamine H1 receptor.

Methodology:

  • Preparation of Receptor Source: Cell membranes expressing the human histamine H1 receptor are prepared from cultured cell lines (e.g., CHO or HEK293 cells) or from tissues known to have high H1 receptor density (e.g., guinea pig brain).

  • Radioligand Binding: A radiolabeled H1 antagonist (e.g., [³H]-mepyramine) is incubated with the receptor preparation in the presence of varying concentrations of the test compound (e.g., this compound).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Histamine-Induced Guinea Pig Ileum Contraction Assay

This ex vivo assay assesses the functional antagonist activity of a drug against histamine-induced smooth muscle contraction.

Methodology:

  • Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

  • Contraction Measurement: The tissue is connected to an isometric force transducer to record contractions.

  • Histamine Challenge: Cumulative concentrations of histamine are added to the organ bath to establish a concentration-response curve for contraction.

  • Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the test compound (e.g., this compound) for a predetermined period.

  • Repeat Histamine Challenge: The histamine concentration-response curve is re-established in the presence of the antagonist.

  • Data Analysis: The rightward shift of the histamine concentration-response curve caused by the antagonist is used to calculate the antagonist's potency, often expressed as an IC50 value (the concentration of antagonist that produces a 50% inhibition of the maximal histamine response) or a pA2 value (the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve).

In Vivo Models of Antihistaminic Activity

Histamine-Induced Paw Edema in Rats:

  • Animal Model: Rats are used as the experimental animal.

  • Induction of Edema: A sub-plantar injection of histamine into the rat's hind paw induces localized edema.[1][2][3]

  • Drug Administration: The test compound (e.g., this compound) is administered systemically (e.g., orally or intraperitoneally) at various doses prior to the histamine injection.

  • Measurement of Edema: The volume of the paw is measured at different time points after histamine injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema by the test compound compared to a vehicle control group is calculated to determine its anti-inflammatory and antihistaminic efficacy.

Mandatory Visualization

Histamine_H1_Receptor_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Histamine Histamine H1R H1 Receptor Histamine->H1R Gq Gq Protein H1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER_Ca2 Ca²⁺ Store IP3->ER_Ca2 binds to receptor PKC Protein Kinase C DAG->PKC activates Ca2 Ca²⁺ Ca2->PKC activates Cellular_Response Cellular Response (e.g., Inflammation, Smooth Muscle Contraction) Ca2->Cellular_Response PKC->Cellular_Response ER_Ca2->Ca2 releases This compound This compound This compound->H1R antagonizes

Caption: Histamine H1 Receptor Signaling Pathway and this compound's Point of Intervention.

Anticholinergic_Mechanism_of_Action cluster_synapse Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicles Muscarinic_Receptor Muscarinic ACh Receptor (M1, M3, M5) ACh_Vesicle->Muscarinic_Receptor ACh Release & Binding Gq_M Gq Protein Muscarinic_Receptor->Gq_M activates PLC_M Phospholipase C Gq_M->PLC_M activates Cellular_Response_M Cellular Response (e.g., Glandular Secretion) PLC_M->Cellular_Response_M leads to This compound This compound This compound->Muscarinic_Receptor antagonizes

Caption: Anticholinergic Mechanism of this compound at the Muscarinic Receptor.

Experimental_Workflow_Antihistamine_Testing cluster_in_vitro In Vitro Analysis cluster_ex_vivo Ex Vivo Analysis cluster_in_vivo In Vivo Analysis Receptor_Binding H1 Receptor Binding Assay Data_Analysis_Ki Calculate Ki value Receptor_Binding->Data_Analysis_Ki end End: Comparative Efficacy Profile Data_Analysis_Ki->end Tissue_Assay Guinea Pig Ileum Contraction Assay Data_Analysis_IC50 Calculate IC50/pA2 value Tissue_Assay->Data_Analysis_IC50 Data_Analysis_IC50->end Animal_Model Histamine-Induced Paw Edema in Rats Data_Analysis_Edema Measure % Inhibition of Edema Animal_Model->Data_Analysis_Edema Data_Analysis_Edema->end start Start: Test Compound (this compound) start->Receptor_Binding start->Tissue_Assay start->Animal_Model

Caption: Experimental Workflow for Antihistamine Efficacy Testing.

References

Benchmarking Methdilazine's in vitro safety profile against newer antihistamines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative in vitro safety profile of the first-generation antihistamine, methdilazine, against several newer second and third-generation agents: loratadine, desloratadine, cetirizine, levocetirizine, and fexofenadine. The analysis focuses on three key areas of preclinical safety assessment: cytotoxicity, genotoxicity, and cardiac safety, specifically hERG channel inhibition. The data presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in early-stage drug discovery and development.

Comparative Safety Data Summary

The following table summarizes the available in vitro data for this compound and its modern counterparts. It is important to note that direct comparative studies are limited, and data has been aggregated from various sources. Experimental conditions, such as cell lines and assay protocols, may vary between studies, influencing the reported values.

AntihistamineClassCytotoxicity (IC50)Genotoxicity (In Vitro)Cardiac Safety (hERG Inhibition IC50)
This compound First-Generation (Phenothiazine)Data not availableGenerally negative in bacterial and mammalian cell assays[1]Data not available; other phenothiazine antihistamines like promethazine show hERG inhibition (IC50 = 1.46 µM)[2]
Loratadine Second-Generation42.35 µg/mL (MCF-7 cells)[3]Conflicting reports; some studies show potential for genotoxicity, while others are negative~173 nM - 5.15 µM[4][5]
Desloratadine Second-Generation (Active Metabolite of Loratadine)18.21 µM (SW780 cells); 47.32 µM (EJ cells)[6]Generally considered non-genotoxic in preclinical studies[7][8]1.95 µM[5]
Cetirizine Second-Generation617 µg/mL (Chang liver cells)[4]Generally negative in a battery of tests, including Ames, mouse lymphoma, and human lymphocyte assays[9]No significant inhibition up to 30 µM[10]
Levocetirizine Third-Generation (R-enantiomer of Cetirizine)Not cytotoxic in human peripheral lymphocytes at tested concentrations[3]Generally considered non-genotoxic in a battery of in vitro assays[11]No significant hERG inhibition reported[11]
Fexofenadine Third-Generation (Active Metabolite of Terfenadine)Cytotoxic effects observed at 50-150 µg/mL in human peripheral lymphocytes[1]Generally considered non-genotoxic, though some conflicting data exists[1][10]No significant inhibition up to 100 µM[12]

Experimental Protocols

Detailed methodologies for the key in vitro safety assays are outlined below. These protocols are representative of standard practices in preclinical toxicology.

Cytotoxicity Assays (e.g., MTT, Trypan Blue Exclusion)
  • Objective: To determine the concentration of a substance that reduces the viability of a cell population by 50% (IC50).

  • Cell Lines: Human cell lines such as HepG2 (liver), HEK293 (kidney), or peripheral blood lymphocytes are commonly used.

  • Methodology:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The antihistamine is added in a range of concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours).

    • For the MTT assay, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined by plotting a dose-response curve.

    • For the Trypan Blue assay, cells are harvested and stained with Trypan Blue. Non-viable cells with compromised membranes take up the dye and are counted using a hemocytometer or automated cell counter.

Genotoxicity Assays
  • Objective: To assess the potential of a compound to induce genetic mutations or chromosomal damage.

  • a) Bacterial Reverse Mutation Assay (Ames Test):

    • Principle: This assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. A positive result is indicated by an increase in the number of revertant colonies that can grow in the absence of the specific amino acid, suggesting the test article induced a reverse mutation.

    • Methodology:

      • The bacterial strains are exposed to the test antihistamine at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).

      • The mixture is plated on a minimal agar medium.

      • After incubation, the number of revertant colonies is counted and compared to the negative control.

  • b) In Vitro Micronucleus Assay:

    • Principle: This assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

    • Methodology:

      • Mammalian cells (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells) are treated with the antihistamine.

      • Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells.

      • After an appropriate incubation period, the cells are harvested, fixed, and stained.

      • The frequency of micronuclei in binucleated cells is scored under a microscope.

Cardiac Safety: hERG Potassium Channel Assay
  • Objective: To evaluate the potential of a compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to QT interval prolongation and potentially fatal cardiac arrhythmias like Torsades de Pointes.

  • Methodology (Patch-Clamp Electrophysiology):

    • A cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.

    • The whole-cell patch-clamp technique is employed to measure the ionic currents flowing through the hERG channels in individual cells.

    • A specific voltage protocol is applied to the cell to elicit hERG currents.

    • The baseline current is recorded, and then the cells are perfused with increasing concentrations of the test antihistamine.

    • The degree of channel inhibition at each concentration is measured.

    • The IC50 value is determined by fitting the concentration-response data to a suitable equation.

Visualized Experimental Workflow & Signaling Pathway

To provide a clearer understanding of the experimental processes and their interrelationships, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_0 In Vitro Safety Assessment Workflow cluster_1 Cytotoxicity Screening cluster_2 Genotoxicity Assessment cluster_3 Cardiac Safety Evaluation Test_Compound Test Antihistamine Cytotoxicity_Assay MTT / Trypan Blue Assay (e.g., HepG2, HEK293 cells) Test_Compound->Cytotoxicity_Assay Ames_Test Ames Test (S. typhimurium, E. coli) Test_Compound->Ames_Test Micronucleus_Assay Micronucleus Assay (Human Lymphocytes) Test_Compound->Micronucleus_Assay hERG_Assay hERG Patch-Clamp Assay (HEK293-hERG cells) Test_Compound->hERG_Assay Determine_IC50 Determine IC50 Cytotoxicity_Assay->Determine_IC50 Genotoxicity_Assessment Genotoxicity_Assessment Determine_IC50->Genotoxicity_Assessment Inform Concentration Selection Cardiac_Safety_Evaluation Cardiac_Safety_Evaluation Determine_IC50->Cardiac_Safety_Evaluation Inform Concentration Selection Genotoxicity_Conclusion Genotoxic Potential? Ames_Test->Genotoxicity_Conclusion Micronucleus_Assay->Genotoxicity_Conclusion hERG_IC50 Determine hERG IC50 hERG_Assay->hERG_IC50

Caption: Workflow for in vitro safety assessment of antihistamines.

hERG_Signaling_Pathway cluster_0 Mechanism of Drug-Induced QT Prolongation Drug Antihistamine (e.g., this compound, Loratadine) hERG_Channel hERG K+ Channel (in Cardiomyocyte Membrane) Drug->hERG_Channel Blocks K_Efflux Potassium (K+) Efflux hERG_Channel->K_Efflux Mediates Repolarization Cardiac Action Potential Repolarization K_Efflux->Repolarization Drives AP_Duration Action Potential Duration Repolarization->AP_Duration Determines QT_Prolongation QT Interval Prolongation AP_Duration->QT_Prolongation Shortened Repolarization -> Normal QT Delayed Repolarization -> Prolonged QT Arrhythmia Torsades de Pointes (Arrhythmia) QT_Prolongation->Arrhythmia Increased Risk

Caption: Signaling pathway of hERG channel blockade leading to potential arrhythmia.

References

Safety Operating Guide

Proper Disposal of Methdilazine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of methdilazine, an antihistamine of the phenothiazine class, is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. Unused, expired, or contaminated this compound and its containers must be managed as chemical waste. The following procedures provide a step-by-step guide for research, scientists, and drug development professionals.

Section 1: Immediate Safety and Waste Identification

Before handling this compound waste, consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. The primary and most critical step in disposal is to determine if the this compound waste is classified as hazardous under the Resource Conservation and Recovery Act (RCRA) or state and local regulations.

Step 1: Hazardous Waste Determination

  • Consult Environmental Health & Safety (EHS): Your institution's EHS department is the primary authority for waste classification. Provide them with the SDS and any information on contaminants or mixtures.

  • Check Regulatory Lists: EHS will determine if this compound or its formulation is explicitly listed as a "P-listed" (acutely hazardous) or "U-listed" (toxic) waste by the Environmental Protection Agency (EPA) or state authorities.[1][2][3] Discarded, unused commercial chemical products are the primary focus of these lists.[1][2]

  • Evaluate Hazardous Characteristics: Even if not specifically listed, the waste may be considered hazardous if it exhibits one of the four characteristics:

    • Ignitability: Flashpoint below 60°C.

    • Corrosivity: pH ≤ 2 or ≥ 12.5.[4][5]

    • Reactivity: Unstable, reacts violently with water, or generates toxic gases.[6]

    • Toxicity: Harmful when ingested or absorbed. This is determined by a specific test (Toxicity Characteristic Leaching Procedure - TCLP), and if contaminants exceed regulatory limits, the waste is hazardous.

The determination made in this step dictates the entire disposal pathway. Do not proceed without a definitive classification from EHS.

Section 2: Segregation and Storage of this compound Waste

Proper segregation is essential to prevent dangerous chemical reactions.[7] All chemical waste must be stored in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.[8]

Step 2: Container Selection and Labeling

  • Use Compatible Containers: Store this compound waste in a chemically compatible, leak-proof container with a secure lid. Avoid using metal containers for corrosive materials or glass for hydrofluoric acid waste.[7]

  • Label Immediately: Attach a hazardous waste label to the container as soon as the first drop of waste is added.

  • Complete the Label: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name(s) of the contents (e.g., "this compound Hydrochloride in Methanol"). Avoid abbreviations or formulas.[7]

    • The accumulation start date.

    • The specific hazards (e.g., Toxic).

Step 3: Proper Storage

  • Keep Containers Closed: Waste containers must remain tightly sealed except when adding waste.[8]

  • Segregate Incompatibles: Do not mix this compound waste with incompatible materials such as strong acids, bases, or oxidizers.

  • Secondary Containment: It is best practice to store liquid waste containers in a secondary containment bin to prevent spills from spreading.

Section 3: Disposal Procedures

The disposal route is determined by the hazardous waste classification from Section 1. Under no circumstances should chemical waste like this compound be disposed of down the drain or in the regular trash. [9]

Procedure A: Disposal of RCRA-Hazardous this compound Waste

  • Accumulate Safely: Collect the waste in your lab's SAA, following all storage rules.

  • Request Pickup: Once the container is full or the accumulation time limit is approaching (typically 9-12 months for satellite areas), submit a chemical waste pickup request to your EHS department.[9]

  • Professional Disposal: EHS will collect the waste and consolidate it for shipment by a licensed hazardous waste management vendor.[10] The standard and required method of disposal for toxic pharmaceutical waste is high-temperature incineration.[11]

  • Documentation: A manifest will track the waste from "cradle to grave," and a certificate of destruction will be provided as proof of proper disposal.[10]

Procedure B: Disposal of Non-Hazardous this compound Waste

Even if deemed non-hazardous by EHS, this compound waste should not be treated as common trash. It is typically managed as industrial or chemical waste.

  • Accumulate and Label: Follow the same accumulation and labeling procedures as for hazardous waste, but the label may specify "Non-RCRA Chemical Waste" or a similar designation provided by EHS.

  • Request Pickup: Contact EHS for pickup. They will direct you to the appropriate waste stream.

  • Disposal Method: The typical disposal method is still incineration via a professional waste vendor to ensure the complete destruction of the active pharmaceutical ingredient.[10]

Section 4: Spill and Emergency Procedures

In the event of a spill, prioritize personnel safety.

  • Alert Personnel: Notify everyone in the immediate area.

  • Assess the Spill: For small spills of solid this compound, you may be able to manage it internally if you are trained to do so.

  • Cleanup Protocol (Small Spill):

    • Wear appropriate PPE (gloves, goggles, lab coat).

    • Dampen the solid material with an appropriate solvent (e.g., toluene, as suggested by some sources, though a less volatile solvent may be preferred; consult your SDS/EHS).

    • Carefully transfer the dampened material and any contaminated cleaning materials (e.g., absorbent pads) into your hazardous waste container.

    • Decontaminate the spill surface with soap and water.

  • Large Spills: For large spills or spills of unknown materials, evacuate the area and contact your institution's EHS or emergency response team immediately.

Quantitative Data Summary

While no specific quantitative disposal limits for this compound were identified, the following RCRA generator status thresholds are crucial for laboratory compliance. Your laboratory's waste generation rate determines your generator category, which has specific regulatory requirements for storage time and volume.

Generator StatusNon-Acute Hazardous Waste Generation RateAcutely Hazardous (P-Listed) Waste Generation Rate
Large Quantity Generator (LQG) ≥ 1,000 kg/month > 1 kg/month
Small Quantity Generator (SQG) > 100 kg and < 1,000 kg/month ≤ 1 kg/month
Very Small Quantity Generator (VSQG) ≤ 100 kg/month ≤ 1 kg/month
Data sourced from EPA regulations.[12]

Mandatory Visualizations

This compound Disposal Workflow

Methdilazine_Disposal cluster_prep Preparation & Identification cluster_decision Hazardous Waste Determination cluster_hazardous_path Hazardous Waste Pathway cluster_nonhaz_path Non-Hazardous Chemical Waste Pathway start Start: Unused or Expired This compound Waste consult_sds Consult SDS and Wear Appropriate PPE start->consult_sds consult_ehs CRITICAL STEP: Consult Environmental Health & Safety (EHS) consult_sds->consult_ehs is_hazardous Is Waste RCRA Hazardous? (Listed or Characteristic) consult_ehs->is_hazardous prohibited PROHIBITED - Drain Disposal - Trash Disposal consult_ehs->prohibited label_haz Label as 'Hazardous Waste' (Date, Contents, Hazards) is_hazardous->label_haz Yes label_nonhaz Label as 'Non-Hazardous Chemical Waste' per EHS Direction is_hazardous->label_nonhaz No (per EHS) store_haz Store in Satellite Accumulation Area (Closed, Segregated) label_haz->store_haz pickup_haz Request EHS Pickup for Hazardous Waste store_haz->pickup_haz disposal_haz Disposal by Licensed Vendor (Incineration) pickup_haz->disposal_haz stop End: Waste Properly Disposed disposal_haz->stop store_nonhaz Store in Designated Area (Closed, Segregated) label_nonhaz->store_nonhaz pickup_nonhaz Request EHS Pickup for Chemical Waste store_nonhaz->pickup_nonhaz disposal_nonhaz Disposal by Approved Vendor (Incineration Recommended) pickup_nonhaz->disposal_nonhaz disposal_nonhaz->stop

Caption: Decision workflow for the proper disposal of this compound waste in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.